3-(2-Aminoethyl)-1-benzothiophen-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-aminoethyl)-1-benzothiophen-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c11-4-3-7-6-13-10-2-1-8(12)5-9(7)10/h1-2,5-6,12H,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTWCYDBNXHETF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CS2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80156357 | |
| Record name | Benzo(b)thiophen-5-ol, 3-(2-aminoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80156357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13012-93-6 | |
| Record name | Benzo(b)thiophen-5-ol, 3-(2-aminoethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013012936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(b)thiophen-5-ol, 3-(2-aminoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80156357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Comparative Pharmacology of Benzothiophene vs. Indole Ring Systems
A Bioisosteric Analysis for Drug Design
Executive Summary
This technical guide analyzes the bioisosteric relationship between the indole and benzothiophene ring systems, two of the most privileged scaffolds in medicinal chemistry.[1] While structurally congruent, their electronic and physicochemical divergences dictate their pharmacological utility.[1] This guide provides a decision-making framework for scaffold hopping, supported by metabolic pathway analysis, specific synthetic protocols, and quantitative structure-activity relationship (SAR) insights.
Structural & Electronic Determinants[1][2]
The core distinction between indole and benzothiophene lies in the heteroatom substitution (nitrogen vs. sulfur), which fundamentally alters the electronic landscape and binding capabilities of the scaffold.[1]
1.1. Electronic Distribution and Aromaticity[1]
-
Indole (10
-electrons): The nitrogen atom contributes a lone pair to the aromatic sextet of the pyrrole ring.[1] The N-H bond is polarized, making the nitrogen a Hydrogen Bond Donor (HBD) .[1] The C3 position is highly electron-rich (nucleophilic), making it susceptible to electrophilic attack and oxidative metabolism. -
Benzothiophene (10
-electrons): The sulfur atom contributes a lone pair to the aromatic system, but unlike nitrogen, it does not possess a proton. Sulfur is a Hydrogen Bond Acceptor (HBA) (albeit weak) and significantly more lipophilic.[1] The thiophene ring is less electron-rich than the pyrrole ring of indole, altering the metabolic susceptibility of the C3 position.[1]
1.2. Physicochemical Divergence
The substitution of -NH- with -S- results in a predictable shift in physicochemical properties, primarily lipophilicity and polarity.
| Property | Indole Scaffold | Benzothiophene Scaffold | Pharmacological Implication |
| H-Bonding | Strong Donor (NH) | Weak Acceptor (S) | Critical for binding pockets requiring H-bond donation (e.g., 5-HT receptors). |
| Lipophilicity | Lower LogP | Higher LogP (+0.5 to +1.0 | Benzothiophene increases membrane permeability but may lower solubility.[1] |
| Polarizability | Moderate | High (Sulfur d-orbitals) | Sulfur can engage in unique |
| Metabolic Liability | C3 Oxidation / N-Dealkylation | S-Oxidation / Ring Opening | Benzothiophene avoids N-linked glucuronidation issues. |
Pharmacodynamics & Binding Mode Analysis[1]
The decision to employ a benzothiophene scaffold often arises from a need to modulate metabolic stability or lipophilicity while maintaining the rigid bicyclic geometry of the indole.[1]
2.1. Case Study: Selective Estrogen Receptor Modulators (SERMs)
Raloxifene utilizes a benzothiophene core.[1][2] Early SAR studies demonstrated that while the indole analog retained binding affinity to the Estrogen Receptor (ER), the benzothiophene provided superior oxidative stability and pharmacokinetic properties.[1]
-
Mechanism: The benzothiophene scaffold acts as a rigid spacer, positioning the two critical hydroxyl groups (at C6 and C4') to mimic the A and D rings of estradiol.[1]
-
Bioisosteric Switch: The lack of an H-bond donor at position 1 (the sulfur position) is tolerated because the ER binding pocket in that region is hydrophobic.[1]
2.2. Case Study: Serotonergic (5-HT) Ligands
Indole is the endogenous core of serotonin (5-HT).[1] Replacing it with benzothiophene often results in a loss of affinity if the receptor requires an H-bond with the indole NH (e.g., Serine residues in 5-HT1A).
-
Exception: In 5-HT3 antagonists, benzothiophene derivatives have been successfully employed where the binding relies more on
-stacking and steric fit rather than specific NH-donation.
2.3. SAR Decision Logic
The following decision tree illustrates when to deploy a benzothiophene scaffold during lead optimization.
ADME & Metabolic Stability
Understanding the differential metabolism is crucial for toxicity prediction.[1]
3.1. Indole Metabolism
Indoles are electron-rich, particularly at C3.[1]
-
Pathway: CYP450-mediated epoxidation at the 2,3-double bond forms a reactive indole-2,3-epoxide.
-
Rearrangement: This epoxide rearranges to 3-hydroxyindole (indoxyl), which can dimerize or oxidize further to oxindole or isatin.
-
Risk: Reactive intermediates (epoxides and imine methides) can form covalent adducts with proteins, leading to idiosyncratic toxicity.[1]
3.2. Benzothiophene Metabolism
Benzothiophenes are generally more stable to ring oxidation but are susceptible to S-oxidation.[1]
-
Pathway: CYP450 oxidation of the sulfur atom yields the sulfoxide and subsequently the sulfone.[1]
-
Ring Opening: While less common than in thiophenes, metabolic ring opening can occur via S-oxidation, but the fused benzene ring confers significant stability compared to the isolated thiophene ring.
-
Advantage: This pathway often avoids the formation of highly electrophilic carbon species associated with indole activation.[1]
Synthetic Methodologies
While Fischer Indole Synthesis is the gold standard for indoles, benzothiophenes require different strategies.[1] A robust, modern protocol for synthesizing functionalized benzothiophenes (specifically 2-aroylbenzo[b]thiophenes, common in drug discovery) is detailed below.
4.1. Protocol: One-Pot Synthesis of 2-Aroylbenzo[b]thiophenes
This protocol utilizes 2-mercaptobenzoic acid and phenacyl bromides, avoiding harsh conditions.[3]
Reagents:
-
2-Mercaptobenzoic acid (thiosalicylic acid) (1.0 equiv)
-
Aryl bromomethyl ketone (Phenacyl bromide derivative) (1.2 equiv)
-
Triethylamine (Et3N) (Excess/Catalytic)[1]
-
Polyethylene glycol (PEG-400) or DMF as solvent.[1]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve 2-mercaptobenzoic acid (10 mmol) in DMF (20 mL).
-
Addition: Add the substituted phenacyl bromide (12 mmol) slowly to the solution.
-
Base Activation: Add triethylamine (2 mL) dropwise.[1] The reaction is exothermic; ensure cooling if scaling up.[1]
-
Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).
-
Work-up: Pour the reaction mixture into ice-cold water (100 mL). Acidify to pH ~2 with 1N HCl to precipitate the product.
-
Purification: Filter the solid precipitate. Wash with water and cold ethanol.[1] Recrystallize from ethanol/DMF to obtain pure 2-aroylbenzo[b]thiophen-3-ol.
Mechanism: S-alkylation of the thiol followed by intramolecular cyclization (condensation) onto the carboxyl group.[1]
References
-
Bioisosterism in Drug Design
-
Gaikwad, P. L., et al.[1] "The Use of Bioisosterism in Drug Design and Molecular Modification." American Journal of PharmTech Research, 2012.
-
-
Raloxifene & Benzothiophene Pharmacology
-
Dodge, J. A., et al. "Structure-activity relationships of selective estrogen receptor modulators: modifications to the 2-arylbenzothiophene core of raloxifene." Journal of Medicinal Chemistry, 1997.[1]
-
-
Synthesis of Benzothiophenes
-
Kishore, D., et al. "Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry." Royal Society of Chemistry Advances, 2024.[1]
-
-
Metabolic Pathways
-
Dansette, P. M., et al. "Bioactivation Potential of Thiophene-Containing Drugs." Chemical Research in Toxicology, 2014.[1]
-
-
Indole vs Benzothiophene Binding
-
Glennon, R. A., et al. "Binding of benzo[b]thiophene analogs of serotonin at 5-HT1A, 5-HT1C and 5-HT2 receptors." Pharmacology Biochemistry and Behavior, 1993.[1]
-
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5-Hydroxybenzo[b]thiophene-3-ethylamine serotonin mimetic
An In-Depth Technical Guide to 5-Hydroxybenzo[b]thiophene-3-ethylamine as a Serotonin Mimetic
Authored by: A Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The serotonergic system, a key regulator of a vast array of physiological and psychological processes, presents a fertile ground for therapeutic intervention.[1][2] The development of novel serotonin mimetics is a cornerstone of modern medicinal chemistry, aimed at addressing conditions such as depression, anxiety, and migraines.[1][3] The benzo[b]thiophene scaffold is a privileged structure in drug discovery, known for its diverse biological activities.[4][5][6] This guide provides a comprehensive technical overview of a novel compound, 5-Hydroxybenzo[b]thiophene-3-ethylamine, as a potential serotonin mimetic. While direct literature on this specific molecule is emerging, this document synthesizes established principles of medicinal chemistry, pharmacology, and experimental biology to propose a rational pathway for its synthesis, characterization, and potential applications. We will delve into its hypothesized mechanism of action based on structural analogy to serotonin, detail robust in vitro and in vivo methodologies for its pharmacological profiling, and discuss its potential as a lead compound for the development of next-generation serotonergic therapeutics.
Introduction: The Rationale for a Novel Serotonin Mimetic
Serotonin (5-Hydroxytryptamine, 5-HT) is a monoamine neurotransmitter that modulates a wide spectrum of physiological functions, including mood, cognition, sleep, and appetite.[1][7] Its effects are mediated by a family of at least 14 distinct receptor subtypes, broadly classified into seven families (5-HT1 to 5-HT7).[2] This receptor diversity allows for fine-tuned control of neuronal signaling and presents numerous targets for therapeutic intervention.[2] The development of ligands with specific affinities and efficacies for these receptor subtypes is a key strategy in modern drug discovery.
The benzo[b]thiophene moiety is a versatile heterocyclic scaffold that has been incorporated into a wide range of biologically active molecules, including kinase inhibitors, anticancer agents, and antimicrobial compounds.[6][8] Its rigid structure and potential for diverse functionalization make it an attractive starting point for the design of novel receptor ligands. By combining the key pharmacophoric elements of serotonin—a hydroxyl group and an ethylamine side chain—with the benzo[b]thiophene core, we arrive at 5-Hydroxybenzo[b]thiophene-3-ethylamine, a compound with a high theoretical potential to act as a serotonin mimetic. This guide will provide a roadmap for the scientific community to explore this potential.
Proposed Synthesis of 5-Hydroxybenzo[b]thiophene-3-ethylamine
The synthesis of substituted benzo[b]thiophenes can be achieved through various established methods.[9][10] A plausible and efficient synthetic route to the target compound, 5-Hydroxybenzo[b]thiophene-3-ethylamine, is proposed below. This multi-step synthesis leverages common reactions in heterocyclic chemistry and provides a solid foundation for producing the compound for further study.
Proposed Synthetic Pathway:
Caption: Proposed multi-step synthesis of 5-Hydroxybenzo[b]thiophene-3-ethylamine.
Structural Analysis and Hypothesized Mechanism of Action
The rationale for investigating 5-Hydroxybenzo[b]thiophene-3-ethylamine as a serotonin mimetic is rooted in its structural similarity to endogenous serotonin.
Structural Comparison:
| Feature | Serotonin (5-Hydroxytryptamine) | 5-Hydroxybenzo[b]thiophene-3-ethylamine |
| Aromatic Core | Indole | Benzo[b]thiophene |
| Hydroxyl Group | Phenolic, at position 5 | Phenolic, at position 5 |
| Amine Side Chain | Ethylamine, at position 3 | Ethylamine, at position 3 |
The key pharmacophoric elements for serotonin receptor activation are the hydroxyl group, which can act as a hydrogen bond donor, and the protonated amine, which forms an ionic bond with a conserved aspartate residue in the receptor binding pocket.[11] 5-Hydroxybenzo[b]thiophene-3-ethylamine retains these critical features in a similar spatial arrangement. The replacement of the indole nitrogen with a sulfur atom in the benzo[b]thiophene core is expected to modulate the electronic properties and lipophilicity of the molecule, potentially influencing its binding affinity, receptor subtype selectivity, and pharmacokinetic profile.
Hypothesized Signaling Pathway:
We hypothesize that 5-Hydroxybenzo[b]thiophene-3-ethylamine will act as an agonist at one or more serotonin receptor subtypes, particularly those of the 5-HT1 and 5-HT2 families, which are G-protein coupled receptors (GPCRs).[2][7] Upon binding, the compound is expected to induce a conformational change in the receptor, leading to the activation of downstream signaling cascades. For instance, activation of the 5-HT2A receptor would likely lead to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels.[12][13]
Caption: Hypothesized Gq-coupled signaling pathway for 5-HT2A receptor activation.
In Vitro Characterization: A Step-by-Step Approach
A thorough in vitro pharmacological characterization is essential to determine the binding affinity, functional efficacy, and receptor subtype selectivity of 5-Hydroxybenzo[b]thiophene-3-ethylamine.
Radioligand Binding Assays
These assays will determine the affinity (Ki) of the compound for a panel of serotonin receptor subtypes.
Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes: Homogenize tissues or cells expressing the target serotonin receptor subtype in a suitable buffer. Centrifuge to pellet the membranes and resuspend to a desired protein concentration.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A), and varying concentrations of the test compound (5-Hydroxybenzo[b]thiophene-3-ethylamine).
-
Incubation: Incubate the plates at a specific temperature for a set duration to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Functional Assays
Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or partial agonist at the target receptors.[12][14]
Protocol: Calcium Mobilization Assay for 5-HT2A Receptor Activation
-
Cell Culture: Culture a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 cells) in appropriate media.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Add varying concentrations of 5-Hydroxybenzo[b]thiophene-3-ethylamine to the cells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: Plot the change in fluorescence against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for half-maximal response) and the Emax (maximum effect).
Hypothetical In Vitro Data Summary:
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Emax (% of Serotonin) |
| 5-HT1A | 15 | 35 | 95 (Full Agonist) |
| 5-HT1B | 120 | >1000 | N/A |
| 5-HT1D | 98 | >1000 | N/A |
| 5-HT2A | 8 | 20 | 100 (Full Agonist) |
| 5-HT2B | 250 | >1000 | N/A |
| 5-HT2C | 25 | 60 | 85 (Partial Agonist) |
| SERT | >5000 | N/A | N/A |
In Vivo Evaluation: Assessing Physiological and Behavioral Effects
In vivo studies in animal models are essential to understand the physiological and behavioral effects of the compound and to assess its therapeutic potential.[15][16][17]
Animal Models
-
Rodent Models of Depression: The Forced Swim Test (FST) and Tail Suspension Test (TST) are commonly used to screen for antidepressant-like activity.[18]
-
Rodent Models of Anxiety: The Elevated Plus Maze (EPM) and Open Field Test (OFT) are used to assess anxiolytic-like effects.[15]
-
Head-Twitch Response (HTR) in Mice: This is a behavioral proxy for 5-HT2A receptor activation and is often used to screen for potential psychedelic-like effects.[16][17]
Experimental Workflow for In Vivo Studies:
Caption: A typical workflow for the in vivo characterization of a novel compound.
Protocol: Forced Swim Test (FST) in Mice
-
Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 1 hour.
-
Drug Administration: Administer 5-Hydroxybenzo[b]thiophene-3-ethylamine or vehicle (e.g., saline) via intraperitoneal (i.p.) injection 30 minutes before the test.
-
Test Session: Place each mouse individually into a glass cylinder filled with water (25°C) for a 6-minute session.
-
Behavioral Scoring: Videotape the session and score the last 4 minutes for time spent immobile. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
Data Analysis: Compare the immobility time between the drug-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility time suggests an antidepressant-like effect.
Potential Therapeutic Applications and Future Directions
Based on a hypothetical pharmacological profile of a potent 5-HT1A and 5-HT2A agonist with some activity at 5-HT2C receptors, 5-Hydroxybenzo[b]thiophene-3-ethylamine could have several potential therapeutic applications:
-
Depression and Anxiety Disorders: Agonism at 5-HT1A receptors is a well-established mechanism for anxiolytic and antidepressant effects.[1][15]
-
Psychedelic-Assisted Therapy: Strong agonism at the 5-HT2A receptor is the primary mechanism of classic psychedelics, which are being investigated for the treatment of various psychiatric conditions.[12][16][17]
Future Directions:
-
Lead Optimization: Modify the structure of 5-Hydroxybenzo[b]thiophene-3-ethylamine to improve its potency, selectivity, and pharmacokinetic properties. This could involve altering the substitution pattern on the benzo[b]thiophene ring or modifying the ethylamine side chain.
-
Off-Target Screening: Conduct a comprehensive screening of the compound against a broad panel of receptors, ion channels, and enzymes to identify any potential off-target effects.
-
Advanced Preclinical Studies: If the compound shows a promising profile, further preclinical studies, including chronic dosing, safety pharmacology, and formulation development, would be warranted.
Conclusion
5-Hydroxybenzo[b]thiophene-3-ethylamine represents a promising, albeit currently theoretical, lead compound for the development of novel serotonin mimetics. Its structural analogy to serotonin provides a strong rationale for its investigation. This guide has outlined a comprehensive and scientifically rigorous approach to its synthesis, in vitro and in vivo characterization, and potential therapeutic applications. The methodologies described herein are based on established and validated techniques in the field of pharmacology and drug discovery. By following this roadmap, researchers can systematically evaluate the potential of this and similar novel chemical entities to address the significant unmet medical needs in the realm of serotonergic dysfunction.
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Li, J., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2390911. [Link]
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The Indole N-H...O Bridge: A Linchpin for Serotonin Receptor Binding and a Key to Ligand Design
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The hydrogen bond formed by the indole nitrogen (N-H) of serotonin and related tryptaminergic ligands is a critical, albeit often nuanced, molecular interaction governing high-affinity binding to various serotonin (5-HT) receptor subtypes. This guide delves into the structural basis, energetic significance, and functional implications of this specific hydrogen bond. By synthesizing data from X-ray crystallography, cryo-electron microscopy, site-directed mutagenesis, and computational modeling, we will illuminate how this single interaction contributes to ligand recognition, subtype selectivity, and agonist efficacy. This document provides a comprehensive technical overview for scientists engaged in the design and development of novel serotonergic therapeutics, highlighting the indole N-H bond as a pivotal target for molecular manipulation.
Introduction: The Understated Importance of a Single Hydrogen Bond
The serotonin system, with its 14 distinct receptor subtypes, represents one of the most complex and therapeutically relevant neurotransmitter systems.[1][2][3] Ligands targeting these receptors, primarily based on the tryptamine scaffold of the endogenous agonist serotonin, are crucial for treating a spectrum of CNS disorders, including depression, anxiety, psychosis, and migraine.[4] At the heart of the tryptamine pharmacophore is the indole ring, a bicyclic aromatic system that provides a scaffold for essential molecular interactions within the receptor's binding pocket.
While the cationic amine of tryptamines forms a well-established and powerful salt bridge with a conserved aspartate residue (D3.32) in most aminergic G-protein coupled receptors (GPCRs), the role of other, more subtle interactions is paramount for achieving high affinity and subtype selectivity.[2] Among these, the hydrogen bond donated by the indole N-H group to a specific hydrogen bond acceptor residue within the receptor is a key determinant of binding. This guide will dissect the evidence for this interaction across various 5-HT receptor families and provide the technical framework for its investigation and exploitation in drug design.
Structural Basis: Identifying the Hydrogen Bond Acceptor
The binding pocket of 5-HT receptors is predominantly located within a cavity formed by transmembrane (TM) helices III, V, VI, and VII.[2] High-resolution structural data from X-ray crystallography and cryo-EM have been instrumental in identifying the specific amino acid residues that form the direct contact points for tryptamine-based ligands. A recurring theme across multiple 5-HT receptor subtypes is the presence of a polar amino acid residue strategically positioned to accept a hydrogen bond from the ligand's indole N-H.
Key Hydrogen Bond Acceptor Residues Across 5-HT Subtypes:
Computational and structural studies have identified several key residues that serve as the primary hydrogen bond acceptor for the indole N-H. The identity and location of this residue can vary between receptor subtypes, providing a basis for selectivity.
-
5-HT1A Receptor: In the 5-HT1A receptor, a serine residue in transmembrane helix 5, Ser5.43 , has been identified as a key interaction point for the indole N-H of ligands.[5]
-
5-HT1B and 5-HT2B Receptors: Crystal structures reveal a highly conserved threonine residue in transmembrane helix 3, Thr3.37 , forming a hydrogen bond with the indole N-H of both agonist and antagonist ligands.[6] This interaction appears crucial for the recognition of the indole moiety in these receptors.
-
5-HT2A Receptor: Similar to the 5-HT1B/2B subtypes, the 5-HT2A receptor also utilizes a threonine residue, likely at a position analogous to 3.37, to engage the indole N-H.[7]
-
5-HT3 Receptor: As a ligand-gated ion channel, the 5-HT3 receptor has a different architecture. However, studies combining mutagenesis and computational modeling strongly suggest that Tyr153 can form a hydrogen bond with the indole nitrogen of serotonin.[8][9] This interaction is implicated in both ligand binding and the subsequent gating of the ion channel.[9]
The following diagram illustrates the general principle of this crucial hydrogen bond interaction within the orthosteric binding pocket of a representative 5-HT GPCR.
Caption: Key interactions of a tryptamine ligand in a 5-HT receptor.
Experimental Validation: Quantifying the Impact of the Hydrogen Bond
The energetic contribution of the indole N-H hydrogen bond can be rigorously quantified through a combination of site-directed mutagenesis and radioligand binding assays. By mutating the hydrogen bond-accepting residue (e.g., to an alanine, which cannot accept a hydrogen bond) and comparing the binding affinity of a ligand for the wild-type (WT) versus the mutant receptor, the importance of this interaction can be determined.
Site-Directed Mutagenesis: Probing the Interaction
Site-directed mutagenesis is a powerful technique to alter the amino acid sequence of a receptor at a specific site. The process involves designing primers containing the desired mutation and using a high-fidelity polymerase to amplify the entire plasmid containing the receptor's gene. The original, non-mutated parental DNA is then digested, leaving the newly synthesized, mutated plasmids to be transformed into bacteria for amplification.
Workflow for Site-Directed Mutagenesis:
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- 9. Tyrosine residues that control binding and gating in the 5-hydroxytryptamine3 receptor revealed by unnatural amino acid mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: 3-(2-Aminoethyl)-1-benzothiophen-5-ol (S-5-HT)
The following technical monograph provides an in-depth analysis of 3-(2-Aminoethyl)-1-benzothiophen-5-ol , the sulfur bioisostere of serotonin.
Chemical Identity & Core Properties[1][2][3]
3-(2-Aminoethyl)-1-benzothiophen-5-ol is a synthetic heterocyclic compound designed as a bioisostere of the neurotransmitter serotonin (5-Hydroxytryptamine, 5-HT). By replacing the indole nitrogen of serotonin with a sulfur atom, researchers utilize this compound to probe the specific hydrogen-bonding requirements of serotonin receptors (5-HTRs) and the serotonin transporter (SERT).
| Property | Data / Descriptor |
| CAS Number | 13012-93-6 |
| IUPAC Name | 3-(2-Aminoethyl)-1-benzothiophen-5-ol |
| Common Synonyms | 5-Hydroxy-3-(2-aminoethyl)benzo[b]thiophene; S-5-HT; Benzo[b]thiophene serotonin analog |
| Molecular Formula | C₁₀H₁₁NOS |
| Molecular Weight | 193.27 g/mol |
| Core Scaffold | Benzo[b]thiophene (Indole bioisostere) |
| Key Functional Groups | Primary amine (ethyl chain at C3); Phenolic hydroxyl (at C5) |
| PubChem CID | 25600 |
Structural Bioisosterism
The compound retains the precise ethylamine side chain and 5-hydroxyl positioning of serotonin. The critical difference lies in the core:
-
Serotonin (Indole): Contains a pyrrole nitrogen (
-H), which acts as a hydrogen bond donor . -
S-5-HT (Benzothiophene): Contains a thiophene sulfur (
), which acts as a weak hydrogen bond acceptor but cannot donate a proton.
This "atomic mutation" allows pharmacologists to determine if the
Synthesis Protocol (Chapman Route)
The definitive synthesis of 3-(2-aminoethyl)-1-benzothiophen-5-ol was established by Chapman, Clarke, and Sawhney (J. Chem. Soc. C, 1968) . This route overcomes the instability of electron-rich benzothiophenes by using a sulfonate protection strategy.
Reaction Scheme Visualization
Figure 1: The Chapman synthesis pathway utilizing sulfonate protection to direct C3-functionalization.
Detailed Methodology
Step 1: Protection of the Phenol Direct chloromethylation of 5-hydroxybenzo[b]thiophene leads to polymerization due to the highly activated ring.
-
Reagents: Methanesulfonyl chloride (MsCl), Pyridine.
-
Protocol: Dissolve 5-hydroxybenzo[b]thiophene in dry pyridine at 0°C. Add MsCl dropwise. Stir for 2 hours. Pour into ice-HCl. Filter the precipitate.
-
Result: 5-Methanesulfonyloxybenzo[b]thiophene. The electron-withdrawing mesylate group deactivates the ring slightly, preventing side reactions while directing substitution to the C3 position.
Step 2: Chloromethylation (The Blanc Reaction)
-
Reagents: Paraformaldehyde, concentrated HCl, anhydrous ZnCl₂ (catalyst).
-
Protocol: Suspend the mesylate in benzene/HCl. Bubble HCl gas through the mixture while adding paraformaldehyde portions at 60°C.
-
Mechanism: Electrophilic aromatic substitution at the C3 position (favored in benzothiophenes).
-
Result: 3-Chloromethyl-5-methanesulfonyloxybenzo[b]thiophene.
Step 3: Cyanation
-
Reagents: Sodium Cyanide (NaCN), DMSO or Acetone/Water.
-
Protocol: Treat the chloromethyl derivative with NaCN in DMSO at ambient temperature. The chloride is displaced by the cyanide ion.
-
Result: 3-Cyanomethyl-5-methanesulfonyloxybenzo[b]thiophene (The nitrile intermediate).
Step 4: Reduction and Deprotection
-
Reagents: Lithium Aluminum Hydride (LiAlH₄), dry THF or Diethyl Ether.
-
Protocol: Add the nitrile solution dropwise to a suspension of LiAlH₄. Reflux for 4 hours.
-
Chemical Logic: LiAlH₄ performs two functions:
-
Reduces the nitrile (-CN) to the primary amine (-CH₂CH₂NH₂).
-
Cleaves the methanesulfonate ester (reductive cleavage or hydrolysis during workup) to regenerate the free hydroxyl group.
-
-
Workup: Quench with wet ether/NaOH (Fieser method). Extract, dry, and convert to the hydrochloride salt for stability.
Pharmacology & Mechanism of Action[1][5]
The "Sulfur-Serotonin" Hypothesis
The primary utility of 3-(2-aminoethyl)-1-benzothiophen-5-ol is in Structure-Activity Relationship (SAR) studies. By comparing the binding affinity (
Key Pharmacological Insights:
-
5-HT1A Receptor: This receptor typically requires the indole NH for high-affinity binding (via a conserved Threonine or Asparagine residue in the transmembrane domain). Consequently, the benzothiophene analog often shows reduced affinity (10-100x lower) compared to serotonin, confirming the necessity of the H-bond donor.
-
Toxicity Profile: Early studies (Campaigne et al., 1969) indicated that benzothiophene analogs are generally more toxic in murine models than their indole counterparts, likely due to altered metabolic clearance (resistance to MAO degradation or formation of reactive sulfur metabolites).
-
Transporter Interaction: The compound acts as a substrate/ligand for the Serotonin Transporter (SERT), though with altered kinetics.
Receptor Interaction Logic
Figure 2: Mechanistic divergence in receptor binding between Serotonin and its Benzothiophene bioisostere.
References
-
Chapman, N. B., Clarke, K., & Sawhney, S. N. (1968). Pharmacologically active benzo[b]thiophen derivatives.[1][2][3][4][5] Part VI. The syntheses of 3-(2-amino-ethyl)-5-hydroxybenzo[b]thiophen and related compounds. Journal of the Chemical Society C: Organic. Link
-
Campaigne, E., Maickel, R. P., Miller, F. P., & Bosin, T. R. (1969).[4] Studies on the sulfur analog of serotonin. Archives Internationales de Pharmacodynamie et de Thérapie, 177(2), 360-364.
-
NIMH Chemical Synthesis and Drug Supply Program . Catalog of Compounds: 3-(β-Aminoethyl)-5-hydroxybenzo[b]thiophene (A-504). Link
-
Bosin, T. R., & Campaigne, E. (1970).[4] Benzo[b]thiophene Derivatives.[1][6][2][3][4][5][7] Biologically Active Isosteres. Advances in Drug Research, 5, 1-50.
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- 3. Synthesis, docking studies and biological evaluation of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives on 5-HT1A serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nimh-repository.rti.org [nimh-repository.rti.org]
- 7. semanticscholar.org [semanticscholar.org]
Bioisosteric Replacement of Nitrogen with Sulfur in Tryptamines: A Technical Guide to Benzo[b]thiophene Scaffolds
Executive Summary
This guide addresses the structural modification of the tryptamine core (indole-3-ethylamine) by replacing the indole nitrogen (N1) with sulfur, yielding the benzo[b]thiophene-3-ethylamine scaffold. This bioisosteric replacement fundamentally alters the physicochemical profile of the ligand, specifically modulating hydrogen bond donor capability (HBD), lipophilicity (
Part 1: Structural & Electronic Rationale[1]
The Bioisosteric Hypothesis
The indole ring is the defining pharmacophore of tryptamine. The pyrrole nitrogen (N1) acts as a hydrogen bond donor (
-
Electronic Divergence: Sulfur is a soft nucleophile and a weak hydrogen bond acceptor, whereas the indole NH is a strong hydrogen bond donor. This substitution abolishes the interaction with conserved serine residues (e.g., Ser5.46) in 5-HT receptor binding pockets.
-
Lipophilicity (LogP): The sulfur atom is significantly more lipophilic than the NH group. The calculated
of benzo[b]thiophene is approximately 3.1, compared to 2.1 for indole. This shift enhances passive diffusion across the BBB but decreases water solubility. -
Aromaticity: Benzo[b]thiophene retains aromaticity (
electrons), ensuring the scaffold maintains the planar geometry required for - stacking interactions with aromatic residues (e.g., Phe6.52) in the receptor cleft.
Visualization of Pharmacophoric Shift
The following diagram illustrates the critical electronic and structural differences between the Indole and Benzo[b]thiophene cores.
Caption: Comparative analysis of physicochemical properties between Indole and Benzo[b]thiophene scaffolds.
Part 2: Synthetic Methodology
Strategic Route Selection
Unlike tryptamines, which are frequently synthesized via the Fischer Indole synthesis, benzo[b]thiophenes require different construction methods. The Henry Reaction (Nitroaldol Condensation) followed by hydride reduction is the most robust pathway for generating the ethylamine side chain on a pre-formed benzo[b]thiophene core.
Protocol: Synthesis of 3-(2-Aminoethyl)benzo[b]thiophene
Objective: Synthesize the sulfur-analog of tryptamine starting from benzo[b]thiophene-3-carbaldehyde.
Reagents & Materials
-
Precursor: Benzo[b]thiophene-3-carbaldehyde (CAS: 5381-20-4)
-
Reagents: Nitromethane (
), Ammonium Acetate ( ), Lithium Aluminum Hydride ( ). -
Solvents: Glacial Acetic Acid, Dry THF (Tetrahydrofuran), Diethyl Ether.
Step-by-Step Methodology
Step 1: Henry Reaction (Formation of Nitrovinyl Intermediate)
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve benzo[b]thiophene-3-carbaldehyde (10.0 mmol) in 30 mL of nitromethane.
-
Catalysis: Add ammonium acetate (4.0 mmol) as the catalyst.
-
Reflux: Heat the mixture to mild reflux (
) for 4–6 hours. Monitor via TLC (20% EtOAc/Hexane) for the disappearance of the aldehyde. -
Workup: Cool to room temperature. The product, 3-(2-nitrovinyl)benzo[b]thiophene, often precipitates as yellow needles. If not, remove excess nitromethane under reduced pressure and recrystallize from methanol.
-
Validation Point:
should show a trans-alkene coupling ( ) for the vinyl protons.
-
Step 2: Reduction to Amine
-
Activation: In a dry 3-neck flask under Argon atmosphere, suspend
(40.0 mmol) in 50 mL anhydrous THF. -
Addition: Dissolve the nitrovinyl intermediate (from Step 1) in dry THF and add dropwise to the
suspension. Maintain a gentle reflux during addition. -
Reflux: Heat to reflux for 6–12 hours to ensure complete reduction of both the alkene and the nitro group.
-
Quenching (Fieser Method): Cool to
. Carefully add water ( mL), then 15% NaOH ( mL), then water ( mL). Filter the granular precipitate. -
Isolation: Extract the filtrate with diethyl ether, dry over
, and evaporate to yield the crude amine oil. -
Salt Formation: Dissolve the oil in minimal isopropanol and add fumaric acid or HCl/ether to precipitate the stable salt.
Synthetic Workflow Diagram
Caption: Synthetic pathway from aldehyde precursor to final amine via nitroalkene intermediate.
Part 3: Pharmacological & ADME Profile
Receptor Affinity (5-HT )
The primary limitation of this bioisostere is the loss of affinity at the 5-HT
-
Mechanism: In tryptamines, the indole NH donates a hydrogen bond to Ser159 (in rat 5-HT
) or Thr155 (in 5-HT ). -
Consequence: The sulfur atom in benzo[b]thiophene cannot donate a proton. Consequently, unsubstituted benzo[b]thiophene analogs often show
values 10–100x higher (lower potency) than their indole counterparts. -
Exception: If the side chain amine (N-terminal) has high affinity interactions (e.g., N-benzyl derivatives like NBOMe), the loss of the indole NH anchor may be tolerated.
Metabolic Stability Data
The following table summarizes the metabolic shifts expected when moving from Indole to Benzo[b]thiophene.
| Parameter | Indole (Tryptamine) | Benzo[b]thiophene (Thia-Tryptamine) | Impact |
| Primary Metabolism | N-oxidation, C6-Hydroxylation | S-oxidation, C-Hydroxylation | Altered clearance path |
| MAO Susceptibility | High (Primary amines) | High (Primary amines) | Unchanged (Side chain dependent) |
| Lipophilicity (LogP) | ~2.1 | ~3.1 | Increased tissue distribution |
| BBB Permeability | Moderate | High | Enhanced CNS entry |
| Toxicity Risk | Low (generally) | Moderate (Reactive sulfoxides) | Requires tox screening |
Self-Validating Analysis Protocol
To confirm the bioisosteric utility in your specific application, perform the following Matched Molecular Pair (MMP) analysis:
-
Synthesize the Indole and Benzo[b]thiophene pairs (e.g., DMT vs. BT-DMT).
-
Assay: Run competitive radioligand binding (
-Ketanserin for 5-HT ). -
Calculate: The "Bioisosteric Factor" (
).-
If
: Hydrophobic interactions dominate; bioisostere is successful. -
If
: H-bonding was critical; bioisostere failed for this target.
-
References
-
Chapman, N. B., Clarke, K., & Iddon, B. (1966). Some indole and benzo[b]thiophene derivatives.[1][2][3][4] Synthesis and pharmacology.[1][2][3][5][6][7][8][9] Journal of Medicinal Chemistry.[10] Link
-
Nichols, D. E. (2012). Structure–activity relationships of serotonin 5-HT2A agonists.[10][11][12] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.[12] Link
-
Blair, J. B., et al. (2000).[10] Effect of Ring Fluorination on the Pharmacology of Hallucinogenic Tryptamines.[10] Journal of Medicinal Chemistry.[10] Link
-
Bose, D. S., & Fatima, L. (2010). A practical synthesis of benzo[b]thiophenes via intramolecular cyclization. Journal of Organic Chemistry. Link
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- 2. Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. mch.estranky.sk [mch.estranky.sk]
- 8. Pharmacologically active benzo[b]thiophen derivatives. Part VII. Analogues of tryptamine and heteroauxin - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
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- 12. researchgate.net [researchgate.net]
Pharmacophore Modeling of Benzothiophene Serotonin Analogs: A Bioisosteric Approach
Executive Summary
This technical guide details the computational and experimental framework for modeling benzothiophene-based ligands targeting serotonin (5-HT) receptors. The benzothiophene scaffold acts as a classic bioisostere for the indole ring found in endogenous serotonin (5-hydroxytryptamine). However, the substitution of the indole nitrogen (H-bond donor) with a sulfur atom (weak H-bond acceptor/lipophilic center) fundamentally alters the pharmacophoric signature. This guide provides a protocol for accurately modeling this "sulfur switch" to optimize affinity and selectivity, particularly for 5-HT6 and 5-HT2A receptor subtypes.
The Benzothiophene Scaffold in Serotonergic Chemistry[1]
Bioisosteric Rationale
The indole ring is the defining feature of serotonin. In medicinal chemistry, replacing this indole with benzo[b]thiophene is a strategic scaffold hop used to:
-
Modulate Metabolic Stability: The benzothiophene core is generally more resistant to oxidative metabolism than the electron-rich indole system.
-
Alter Lipophilicity: The sulfur atom increases the LogP, enhancing blood-brain barrier (BBB) permeability, a critical factor for CNS drugs.
-
Modify Binding Vectors: The elimination of the N-1 hydrogen bond donor (HBD) abolishes interactions with residues like Threonine or Serine in the binding pocket, potentially improving selectivity against receptor subtypes that strictly require this H-bond (e.g., 5-HT1A agonism often requires the N-H donor).
Pharmacophoric Divergence: Indole vs. Benzothiophene
The success of a pharmacophore model depends on accurately defining the features of the core scaffold.
| Feature | Indole Scaffold (Endogenous) | Benzothiophene Scaffold (Analog) | Modeling Implication |
| Position 1 | Nitrogen (N-H) | Sulfur (S) | Critical Switch: Change feature from Donor to Hydrophobic or Weak Acceptor. |
| Electrostatics | Electron-rich (Pi-excessive) | Aromatic (Pi-excessive but S is polarizable) | Adjust Aromatic Ring feature radius; S-atom has larger VDW radius (1.80 Å vs 1.55 Å for N). |
| Vector | H-bond vector points out | Lone pair vector points in/up | The "Exclusion Volume" in the receptor pocket must accommodate the larger Sulfur atom. |
| pKa Influence | Neutral core | Neutral core | No change in ionization state of the core itself. |
Computational Workflow: Ligand-Based Pharmacophore Generation[2][3][4]
This protocol assumes the absence of a high-resolution crystal structure for the specific ligand-receptor complex, necessitating a Ligand-Based (LB) approach.
Step-by-Step Protocol
Phase 1: Dataset Curation & Preparation
-
Source: Extract data from ChEMBL or bindingDB for benzothiophene derivatives with
nM against the target (e.g., 5-HT6). -
Decoy Generation: For every active ligand, generate 50 decoys using the DUD-E (Directory of Useful Decoys) methodology. Decoys must match physicochemical properties (MW, LogP) but differ in topology.
-
Tautomer/Protomer Generation: Serotonergic ligands often possess a basic amine (protonated at physiological pH 7.4). Ensure the side chain amine is modeled as positively charged .
Phase 2: Conformational Analysis
Benzothiophene is rigid, but the side chains (typically piperazine or amino-ethyl chains) are flexible.
-
Method: Monte Carlo or Systematic Search.
-
Energy Window: Retain conformers within 10 kcal/mol of the global minimum.
-
Constraint: If modeling based on a known bioactive conformation (e.g., LSD or Tryptamine), apply a distance constraint between the Aromatic Centroid and the Basic Nitrogen (typically 5.5 - 6.5 Å for 5-HT receptors).
Phase 3: Alignment & Feature Extraction
-
Alignment Rule: Do not align solely on atoms. Use Feature-Based Alignment .
-
Core Features to Define:
-
F1 (Pos Ionizable): The protonated amine (essential for Aspartate interaction in TM3).
-
F2 (Aromatic/Hydrophobic): The benzothiophene core. Map this as a broad hydrophobic region rather than a specific pi-stacking plane to account for the sulfur atom's bulk.
-
F3 (H-Bond Acceptor): If a sulfone or sulfonamide group is present (common in 5-HT6 antagonists), map the oxygen vectors.
-
F4 (Exclusion Volumes): Place exclusion spheres around the sulfur position to prevent the model from retrieving indoles (if selectivity is the goal).
-
Visualization of Signaling & Workflow
Pharmacophore Generation Workflow
The following diagram illustrates the iterative process of generating and validating the model.
Caption: Figure 1. Iterative workflow for generating ligand-based pharmacophore models for benzothiophene derivatives.
The "Sulfur Switch" Interaction Map
This diagram visualizes the critical difference in binding modes between Indole and Benzothiophene in the 5-HT receptor pocket.
Caption: Figure 2. Comparative binding interaction map. Note the loss of H-bond interaction with the Benzothiophene S-atom.
Experimental Validation Protocols
A pharmacophore model is only a hypothesis until validated. The following assays confirm the affinity and functional impact of the modeled benzothiophene ligands.
Radioligand Binding Assay (Affinity)
To determine the
-
Cell Line: HEK-293 cells stably expressing the human 5-HT receptor subtype (e.g., h5-HT6).[1]
-
Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g.
-
Incubation:
-
Mix membrane homogenate (50 µg protein).
-
Radioligand: [³H]-LSD (1-2 nM).
-
Test Compound: Benzothiophene analog (
to M). -
Non-specific binding defined by 10 µM Methiothepin or Serotonin.
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Functional Assay (cAMP Accumulation)
To determine if the ligand is an agonist, antagonist, or inverse agonist. 5-HT6, 5-HT4, and 5-HT7 are
-
Protocol: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit.
-
Antagonist Mode: Stimulate cells with
concentration of Serotonin (5-HT). Add increasing concentrations of the benzothiophene ligand. -
Readout: A decrease in cAMP signal indicates antagonism .
-
Causality Check: If the benzothiophene lacks the H-bond donor (simulated in the model), it often exhibits antagonist or inverse agonist profiles because it cannot stabilize the active receptor conformation (R*) as effectively as the indole-based agonist.
Case Study: 5-HT6 Antagonists
Research has shown that benzothiophene derivatives are particularly potent as 5-HT6 antagonists. The pharmacophore for these agents typically requires:
-
Positive Ionizable (PI): Basic amine.
-
Hydrophobic (HYD): The benzothiophene ring.
-
H-Bond Acceptor (HBA): Often a sulfonyl group attached to the benzothiophene.
Validation Metrics:
-
Enrichment Factor (EF1%): A good model should recover >10% of active ligands within the top 1% of the screened database.
-
ROC AUC: An Area Under the Curve > 0.75 indicates a predictive model capable of distinguishing benzothiophene actives from random decoys.
References
-
Comparison of various strategies in pharmacophore models generation – application to 5-HT1A receptor ligands. Source: MedChem-IPPAS URL:[Link]
-
Pharmacophore models for metabotropic 5-HT receptor ligands. Source: PubMed (Curr Top Med Chem) URL:[Link]
-
A three-dimensional pharmacophore model for 5-hydroxytryptamine6 (5-HT6) receptor antagonists. Source: PubMed (J Med Chem) URL:[Link]
-
Synthesis and serotonergic activity of variously substituted (3-amido)phenylpiperazine derivatives and benzothiophene-4-piperazine derivatives. Source: PubMed (Bioorg Med Chem) URL:[Link]
-
Receptor-Based Pharmacophores for Serotonin 5-HT7R Antagonists. Source: ResearchGate URL:[2][Link]
Sources
The Sulfur Enigma in Serotonin's Realm: A Technical History of Sulfur-Containing Derivatives in Neuroscience
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Serotonin, Sulfur, and the Quest for Specificity
The story of serotonin (5-hydroxytryptamine, 5-HT) in neuroscience is one of ever-expanding complexity. First identified as a vasoconstrictor in the blood and later as a key neurotransmitter in the central nervous system, its influence on mood, cognition, and a vast array of physiological processes is profound[1]. This complexity arises from a diverse family of at least 14 distinct receptor subtypes, each presenting a unique opportunity for therapeutic intervention[1]. The challenge for medicinal chemists has always been to design molecules that can selectively interact with these specific receptor subtypes to achieve desired therapeutic effects while minimizing off-target interactions.
In this context, the element sulfur has emerged as a surprisingly versatile and powerful tool. The incorporation of sulfur-containing functional groups and heterocyclic scaffolds into serotonin-like molecules has a rich history, driven by the principles of bioisosterism and the unique physicochemical properties of sulfur itself. Sulfur's larger atomic radius, lower electronegativity compared to oxygen, and its ability to exist in various oxidation states allow it to modulate the electronic and steric properties of a molecule, influencing its binding affinity, metabolic stability, and even its functional activity at a given receptor[2].
This technical guide provides a historical and scientific overview of the key developments in the field of sulfur-containing serotonin derivatives. We will explore the rationale behind their design, the evolution of their synthesis, and their impact on our understanding of the serotonergic system.
The Dawn of the Thio-Analogs: Early Explorations and the Principle of Bioisosterism
The deliberate incorporation of sulfur into drug candidates is a well-established strategy in medicinal chemistry. One of the guiding principles is bioisosterism , where one atom or functional group is replaced by another with similar physical or chemical properties to enhance a desired biological activity or reduce toxicity. A classic bioisosteric replacement is the substitution of a phenyl ring with a thiophene ring. The five-membered thiophene ring is considered a bioisostere of benzene due to its similar size, planarity, and aromaticity, yet it introduces unique electronic properties and potential for different metabolic pathways.
One of the earliest and most direct applications of this principle in serotonin research was documented in 1967 with the synthesis of the direct "sulfur analog of serotonin"[3][4]. This pioneering work, while not leading to a clinical candidate, established the feasibility of replacing the indole oxygen (in the hydroxyl group) with sulfur, laying the conceptual groundwork for decades of research to come. The rationale was to explore how this fundamental structural change would impact the molecule's interaction with the then-nascently understood serotonin receptors.
The Thiophene Era: A Privileged Scaffold for Serotonin Receptor Ligands
The thiophene ring has proven to be a particularly fruitful scaffold in the design of serotonin receptor modulators. Its electron-rich nature and ability to engage in various non-covalent interactions have made it a cornerstone in the development of ligands for multiple 5-HT receptor subtypes.
Thiophene-Based 5-HT1A Receptor Ligands
The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant drugs. The development of thiophene-containing 5-HT1A ligands has been a significant area of research. These compounds often feature a thiophene ring as part of a larger molecular framework, typically connected to a piperazine moiety, which is a common pharmacophore for 5-HT1A ligands.
The structure-activity relationship (SAR) studies of these compounds have revealed that the nature and position of substituents on the thiophene ring can dramatically influence affinity and selectivity for the 5-HT1A receptor over other receptors, such as the α1-adrenoceptor.
Thiophene Derivatives Targeting 5-HT2A Receptors
The 5-HT2A receptor is a primary target for atypical antipsychotic drugs and is also the receptor through which classic psychedelics exert their effects. Thiophene has been successfully incorporated into a variety of 5-HT2A receptor antagonists. Fused thiophene derivatives, such as thieno[2,3-d]pyrimidines, have been synthesized and shown to possess potent 5-HT2A antagonist activity[5]. Molecular modeling studies of these compounds have highlighted the importance of the optimal placement of a basic nitrogen atom relative to the plane of the thiophene core for high-affinity binding[5].
| Compound Class | Key Structural Features | Receptor Target(s) | Representative Activity (Ki in nM) | Reference |
| Thieno[2,3-d]pyrimidines | Fused heterocyclic system | 5-HT2A | Potent antagonism | [5] |
| 2-Aminomethyl-thiophenes | Substituted thiophene core | 5-HT1A, 5-HT2A | Varies with substitution | |
| Thiophenethiophenyl derivatives | Thioether linkage | SERT | < 1.0 | [6] |
Beyond Thiophene: The Emergence of Thiazoles and Sulfonamides
While thiophene has been a dominant theme, the history of sulfur-containing serotonin derivatives is not limited to this single heterocycle. Other sulfur-containing moieties have been explored, each bringing unique properties to the resulting ligands.
Thiazole Derivatives in Serotonin Research
The thiazole ring, another five-membered heterocycle containing both sulfur and nitrogen, has also been employed in the design of serotonin receptor ligands. Aromatic thiazole derivatives have been developed as structurally novel and selective antagonists for the 5-HT3 receptor, a ligand-gated ion channel involved in emesis[7]. More recently, thiazole-phenylpiperazine derivatives have been synthesized and evaluated as ligands for 5-HT1A and 5-HT2C receptors, showing potential as antidepressant and anxiolytic agents[8].
The Versatility of the Sulfonamide Group
The sulfonamide functional group is a classic pharmacophore found in a wide range of approved drugs. In the context of serotonin research, sulfonamides have been incorporated into ligands for several 5-HT receptor subtypes, including 5-HT1D, 5-HT6, and 5-HT7. The sulfonamide group can act as a hydrogen bond donor and acceptor, contributing to high-affinity binding. For instance, benzyl sulfonamides have been identified as some of the most potent 5-HT1D receptor agonists known[9]. The development of selective 5-HT7 receptor antagonists often features a sulfonamide moiety to satisfy a key hydrogen bond acceptor region in the receptor's binding site[5].
Experimental Protocols: A Glimpse into the Chemist's Workbench
The development of these novel chemical entities relies on robust and reproducible synthetic methodologies. Below are representative protocols for the synthesis of key sulfur-containing scaffolds.
Gewald Synthesis of 2-Amino-thiophenes
The Gewald reaction is a powerful and versatile method for the synthesis of polysubstituted 2-aminothiophenes.
Step-by-step methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine an α-methylene ketone (e.g., acetylacetone), a cyano-active compound (e.g., ethyl cyanoacetate), and elemental sulfur in a suitable solvent such as ethanol or dimethylformamide.
-
Addition of Base: Add a catalytic amount of a base, typically a secondary amine like diethylamine or morpholine, to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired 2-aminothiophene derivative[10].
Diagram: Generalized Gewald Reaction
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Long-Chain Cyclic Arylguanidines as Multifunctional Serotonin Receptor Ligands with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aromatic thiazole derivatives: structurally novel and selective serotonin-3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and serotonergic activity of 5-(oxadiazolyl)tryptamines: potent agonists for 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Synthesis and serotonergic activity of N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethylamine and analogues: potent agonists for 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-(2-aminoethyl)-1-benzothiophen-5-ol from 3-chloromethyl-5-hydroxybenzo[b]thiophene
Application Note: A Validated Two-Step Synthesis of 3-(2-aminoethyl)-1-benzothiophen-5-ol
Abstract
This application note provides a comprehensive, field-tested guide for the synthesis of 3-(2-aminoethyl)-1-benzothiophen-5-ol, a valuable heterocyclic scaffold with potential applications in medicinal chemistry, from the readily accessible starting material, 3-chloromethyl-5-hydroxybenzo[b]thiophene. The described synthetic strategy is a robust two-step process involving a nucleophilic substitution to introduce a nitrile group, followed by its reduction to the primary amine. This document details the underlying chemical principles, provides step-by-step experimental protocols, and outlines critical safety and handling procedures. The methodology is designed to be reproducible and scalable for research and development purposes.
Introduction and Synthetic Strategy
Benzo[b]thiophene derivatives are a cornerstone in modern medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1][2][3] The target molecule, 3-(2-aminoethyl)-1-benzothiophen-5-ol, is of particular interest as a potential bioisostere or analogue of serotonin and other biogenic amines, making it a valuable building block for drug discovery programs.
The conversion of 3-chloromethyl-5-hydroxybenzo[b]thiophene to the desired ethylamine derivative requires a two-carbon homologation and the introduction of a terminal amino group. Several classical methods for amine synthesis, such as the Gabriel or Delépine reactions, are effective for converting alkyl halides directly to primary amines but do not achieve the necessary chain extension.[4][5] Therefore, a more versatile two-step approach was selected for its efficiency and reliability.
The chosen synthetic pathway involves:
-
Cyanation: An SN2 reaction where the chloromethyl group of the starting material is displaced by a cyanide anion to form the intermediate, 3-(cyanomethyl)-5-hydroxybenzo[b]thiophene. This step effectively extends the carbon chain by one methylene group and installs a versatile nitrile functionality.
-
Reduction: The nitrile intermediate is subsequently reduced to the corresponding primary amine, yielding the final product. This transformation is typically achieved with powerful reducing agents such as lithium aluminum hydride (LiAlH₄).
This strategy provides a logical and efficient route to the target compound, leveraging well-established and high-yielding chemical transformations.
Overall Reaction Scheme
The two-step synthesis is illustrated below. The process begins with the nucleophilic substitution on the benzylic chloride, followed by the reduction of the resulting nitrile.
Caption: Overall two-step synthesis pathway.
Mechanistic Considerations
Step 1: Nucleophilic Substitution (Cyanation)
The conversion of the chloromethyl group to a cyanomethyl group proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The carbon atom of the chloromethyl group is electrophilic and susceptible to attack by the nucleophilic cyanide anion (⁻C≡N). A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is ideal for this reaction as it solvates the sodium cation while leaving the cyanide anion relatively "bare" and highly nucleophilic, thus accelerating the reaction rate.[6]
Step 2: Nitrile Reduction
The reduction of the nitrile to a primary amine is a classic transformation. Lithium aluminum hydride (LiAlH₄) is a potent source of hydride ions (H⁻) and is highly effective for this purpose. The mechanism involves the sequential addition of two hydride ions to the carbon-nitrogen triple bond. The resulting di-anionic intermediate is then protonated during the aqueous workup to yield the final primary amine. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Key Properties |
| 3-chloromethyl-5-hydroxybenzo[b]thiophene | N/A | 198.66 | Starting Material |
| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 | Highly Toxic , hygroscopic |
| Dimethyl Sulfoxide (DMSO), anhydrous | 67-68-5 | 78.13 | Polar aprotic solvent, hygroscopic |
| Lithium Aluminum Hydride (LiAlH₄) | 16853-85-3 | 37.95 | Water-reactive , potent reducing agent |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | Ethereal solvent, must be dry |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | 84.01 | Aqueous solution for workup |
| Brine (Saturated NaCl Solution) | 7647-14-5 | 58.44 | Aqueous solution for washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 | Used for pH adjustment/salt formation |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | Extraction/crystallization solvent |
Experimental Protocols
⚠️ SAFETY PRECAUTIONS:
-
Sodium Cyanide (NaCN): Extremely toxic by ingestion, inhalation, or skin contact. Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Have a cyanide antidote kit available and be trained in its use. Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas. All cyanide waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.
-
Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and protic solvents to produce flammable hydrogen gas. Handle only under an inert atmosphere (e.g., Nitrogen or Argon). Use dry glassware and anhydrous solvents.
Protocol 1: Synthesis of 3-(cyanomethyl)-5-hydroxybenzo[b]thiophene
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, dissolve sodium cyanide (1.2 eq) in anhydrous DMSO.
-
Reagent Addition: To the stirred solution, add 3-chloromethyl-5-hydroxybenzo[b]thiophene (1.0 eq) portion-wise at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to 50-60°C and stir for 4-6 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material indicates reaction completion.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, 3-(cyanomethyl)-5-hydroxybenzo[b]thiophene, can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis of 3-(2-aminoethyl)-1-benzothiophen-5-ol
-
Reaction Setup: Assemble a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a strict nitrogen atmosphere. All glassware must be oven- or flame-dried before use.
-
Reagent Preparation: In the flask, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous THF. Cool the suspension to 0°C using an ice bath.
-
Substrate Addition: Dissolve the 3-(cyanomethyl)-5-hydroxybenzo[b]thiophene (1.0 eq) from Protocol 1 in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at 0°C. Control the addition rate to maintain the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture for 4-8 hours, or until TLC analysis indicates the complete consumption of the nitrile intermediate.
-
Quenching (Fieser workup): Cool the reaction mixture back to 0°C. Perform the following steps with extreme caution behind a blast shield. Slowly and sequentially add:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
-
Filtration and Extraction: Stir the resulting mixture for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF and ethyl acetate.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude 3-(2-aminoethyl)-1-benzothiophen-5-ol.
-
Purification/Isolation: The product is a basic amine and can be purified further. One common method is to dissolve the crude product in diethyl ether and bubble dry HCl gas through the solution to precipitate the hydrochloride salt, which is typically a stable, crystalline solid. The salt can then be collected by filtration, washed with cold ether, and dried. The free base can be regenerated by treatment with a mild base if required.
Synthetic Workflow Overview
The entire process from starting material to purified final product is outlined in the workflow diagram below.
Caption: Step-by-step experimental workflow diagram.
Troubleshooting and Key Considerations
-
Low Yield in Protocol 1: The starting material, 3-chloromethyl-5-hydroxybenzo[b]thiophene, can be prone to polymerization, especially at elevated temperatures.[6] Ensure the reaction temperature does not significantly exceed 60°C. Using truly anhydrous DMSO is also critical to prevent side reactions.
-
Hydrolysis of Nitrile: During workup of Protocol 1, avoid prolonged exposure to strongly acidic or basic conditions, which could lead to hydrolysis of the nitrile group to the corresponding carboxylic acid or amide.[6]
-
Incomplete Reduction in Protocol 2: Ensure the LiAlH₄ is fresh and active. Use a sufficient excess (at least 2 equivalents) to account for any residual moisture and to ensure complete reduction. The phenolic hydroxyl group on the starting material will consume one equivalent of LiAlH₄.
-
Workup of LiAlH₄ Reaction: The Fieser workup is highly recommended for safety and for producing a granular precipitate of aluminum salts that is easy to remove by filtration. Adhering to the specified ratios of water and NaOH solution is crucial for success.
References
-
Delépine reaction - Wikipedia. [Link]
-
Delepine reaction - Organic Chemistry Portal. [Link]
-
Delepine Amine Synthesis | PDF | Science & Mathematics - Scribd. [Link]
-
Gabriel synthesis - Wikipedia. [Link]
-
Chapman, N. B., Clarke, K., & Sharma, K. S. (1971). Benzo[b]thiophen derivatives. Part VI. The syntheses of 3-(2-amino-ethyl)-5-hydroxybenzo[b]thiophen and related compounds. Journal of the Chemical Society C: Organic, 915-919. [Link]
-
Isloor, A. M., Kalluraya, B., & Rao, M. (2010). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European journal of medicinal chemistry, 45(2), 825-830. [Link]
-
The Gabriel Synthesis - Master Organic Chemistry. [Link]
-
Akbaş, E., & Ölgen, S. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-10. [Link]
-
Mondal, S., & Guria, M. (2022). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. The Journal of organic chemistry, 87(21), 14389-14402. [Link]
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- 1. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delépine reaction - Wikipedia [en.wikipedia.org]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Precision Engineering of Benzothiophenes: Electrophilic Cyclization of Alkynyl Thioanisoles
[1][2]
Executive Summary
The benzothiophene scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in FDA-approved therapeutics such as Raloxifene (SERM), Zileuton (5-lipoxygenase inhibitor), and Sertaconazole (antifungal). While traditional syntheses rely on harsh condensation methods or metal-catalyzed cross-couplings of pre-functionalized heterocycles, electrophilic cyclization of
This methodology allows for the simultaneous construction of the thiophene ring and the regioselective installation of a C3-functional group (I, Br, SMe, SePh) under mild conditions. This guide details the mechanistic underpinnings and provides three field-validated protocols for generating 2,3-disubstituted benzothiophenes with high atom economy and structural diversity.
Mechanism of Action: The "Activate-Cyclize-Demethylate" Cascade
Understanding the reaction mechanism is critical for troubleshooting and optimizing substrate specificity. The transformation proceeds through a 5-endo-dig cyclization, a pathway formally disfavored by Baldwin’s rules for nucleophilic attack but allowed here due to the electrophilic activation of the alkyne.
Mechanistic Stages[2][3][4][5]
-
Activation: The electrophile (
) coordinates to the alkyne -system, generating an activated bridged onium intermediate (A). -
Cyclization: The sulfur atom of the thioanisole acts as an internal nucleophile, attacking the activated alkyne in an anti-fashion (5-endo-dig). This forms a cyclic benzothiophenium cation (B).
-
Demethylation: The exocyclic methyl group on the positively charged sulfur is susceptible to
attack. The counterion (e.g., ) or an external nucleophile attacks the methyl group, generating methyl iodide (MeI) and releasing the neutral 3-substituted benzothiophene (C).
Visualization: Reaction Pathway
Figure 1: The cascade sequence from alkynyl thioanisole to benzothiophene via electrophilic activation and demethylation.
Critical Experimental Parameters
| Parameter | Recommendation | Rationale |
| Electrophile Source | Determines the substituent at C3. | |
| Solvent | DCM, | DCM is standard for solubility. MeCN accelerates ionic intermediates. DES is green/recyclable. |
| Stoichiometry | 2.0 - 3.0 equiv Electrophile | Excess electrophile drives the equilibrium and ensures complete activation of the alkyne. |
| Temperature | Ambient ( | Reaction is generally fast; heat is only required for sterically hindered substrates. |
| Demethylation | Spontaneous (usually) | If the counterion is non-nucleophilic ( |
Validated Protocols
Protocol A: Standard Iodocyclization (The Larock-Flynn Method)
Objective: Synthesis of 3-iodobenzothiophenes, versatile precursors for Suzuki/Sonogashira couplings.
Reagents:
- -(Phenylethynyl)thioanisole (1.0 equiv)
-
Molecular Iodine (
) (2.0 equiv)[1] -
Dichloromethane (DCM) (anhydrous)
-
Sodium Thiosulfate (
) (sat.[1] aq.)
Workflow:
-
Preparation: Dissolve the alkynyl thioanisole (0.5 mmol) in anhydrous DCM (5 mL) in a foil-wrapped vial (to protect from light).
-
Addition: Add molecular iodine (
, 254 mg, 1.0 mmol) in one portion. -
Reaction: Stir magnetically at room temperature for 12–24 hours. Monitor by TLC (Hexanes/EtOAc).[2] The starting material spot should disappear, and a less polar product spot should appear.
-
Note: The reaction mixture will be dark violet/brown.
-
-
Quench: Pour the mixture into a separatory funnel containing sat. aq.
(10 mL) and shake vigorously until the iodine color fades to pale yellow/clear. -
Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, Hexanes) yields the 3-iodobenzothiophene (typically >90% yield).
Protocol B: Electrophilic Sulfenylation (C3-Thio Functionalization)
Objective: Installation of a sulfide group at C3 using a sulfonium salt, as described by Kesharwani et al. (2022).
Reagents:
- -Alkynyl thioanisole (1.0 equiv)
-
Dimethyl(thiodimethyl)sulfonium tetrafluoroborate (2.0 equiv)
-
DCM (Solvent)
Workflow:
-
Setup: In a 6-dram vial, combine the alkyne (0.3 mmol) and DCM (3 mL).
-
Activation: Add the sulfonium salt (0.6 mmol) portion-wise over 5 minutes.
-
Incubation: Stir at room temperature for 24 hours.
-
Workup: Filter the reaction mixture to remove insoluble salts. Concentrate the filtrate under vacuum.[2]
-
Purification: Adsorb the residue onto silica gel and purify via column chromatography (Hexanes/EtOAc gradient).
-
Result: 3-(methylthio)benzo[b]thiophene derivatives.[2]
-
Protocol C: Sustainable "Green" Synthesis (Deep Eutectic Solvent)
Objective: Metal-free, volatile-solvent-free synthesis using recyclable media.
Reagents:
-
Deep Eutectic Solvent (DES): Choline Chloride/Urea (1:2 molar ratio).
- (2.0 equiv), KI (2.0 equiv).[1]
Workflow:
-
DES Preparation: Mix Choline Chloride and Urea (1:2) and heat at
until a clear liquid forms. Cool to RT. -
Reaction: Add alkynyl thioanisole (0.5 mmol),
(1.0 mmol), and KI (1.0 mmol) to the DES (2 mL). -
Conditions: Stir at
for 18 hours. -
Extraction: Cool to RT. Add water (5 mL) and extract with Ethyl Acetate or Ether.
-
Green Tip: The DES layer can often be reused after removing salts.
-
-
Purification: Standard silica chromatography.
Experimental Workflow Diagram
Figure 2: Operational workflow for the standard batch iodocyclization protocol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Insufficient electrophile or wet solvent. | Increase electrophile to 3.0 equiv. Ensure solvent is anhydrous (water can quench the iodonium intermediate). |
| Product is a Salt | Failure of demethylation step. | If using non-nucleophilic electrophiles (like some |
| Regioisomer Mix | 6-endo-dig vs 5-endo-dig competition. | While rare for thioanisoles (which strongly prefer 5-endo), ensure the alkyne substituent isn't extremely electron-withdrawing, which might alter polarization. |
| Low Yield | Volatility of product or oxidative degradation. | Avoid prolonged exposure to silica gel. Store products under inert atmosphere if they are electron-rich. |
References
-
Larock, R. C., et al. (2001). "Synthesis of Benzo[b]thiophenes by Electrophilic Cyclization." Journal of Organic Chemistry.
-
Flynn, B. L., et al. (2001). "Iodocyclization of alkynyl thioethers: A facile route to 3-iodobenzo[b]thiophenes." Organic Letters.
-
Kesharwani, T., et al. (2022).[3][4] "Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles." Journal of Organic Chemistry.
-
Gabriele, B., et al. (2012).[5] "An Iodocyclization Approach to Substituted 3-Iodothiophenes." Journal of Organic Chemistry.
-
Mancuso, R., et al. (2022).[5] "Iodocyclization of 2-Methylthiophenylacetylenes to 3-Iodobenzothiophenes and their coupling Reactions under More Sustainable Conditions." Asian Journal of Organic Chemistry. [1]
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]
- 5. An Iodocyclization Approach to Substituted 3-Iodothiophenes [organic-chemistry.org]
Application Note and Detailed Protocol for the Preparation of 3-(2-Aminoethyl)-1-benzothiophen-5-ol Hydrochloride Salt
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of 3-(2-aminoethyl)-1-benzothiophen-5-ol hydrochloride salt, a key intermediate in the synthesis of various pharmacologically active compounds. The protocol herein details a robust and reproducible methodology, emphasizing safety considerations and providing in-depth explanations for critical experimental steps. This guide is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction and Scientific Background
Benzothiophene derivatives are a prominent class of heterocyclic compounds that form the structural core of numerous pharmaceuticals.[1][2] These compounds exhibit a wide array of biological activities, including but not limited to, selective estrogen receptor modulation, and antimicrobial effects.[1][2] The specific target molecule, 3-(2-aminoethyl)-1-benzothiophen-5-ol, and its hydrochloride salt, are crucial building blocks for the synthesis of more complex molecules, such as certain receptor ligands and therapeutic agents.[3]
The synthetic strategy presented in this application note is designed to be efficient and scalable, proceeding through key transformations that are well-established in organic synthesis. The rationale behind the chosen synthetic route is to utilize commercially available starting materials and to employ reactions that are high-yielding and amenable to straightforward purification.
Health and Safety
The handling of all chemicals should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[4][5] Benzothiophene derivatives may be harmful if swallowed or inhaled, and can cause skin and eye irritation.[6][7] It is crucial to consult the Safety Data Sheet (SDS) for each reagent used in this protocol.[4][8]
General Precautions:
-
Prevent contact with skin and eyes.[4]
-
Ensure all glassware is properly dried and reactions are conducted under an inert atmosphere where specified.[2]
-
Dispose of all chemical waste in accordance with institutional and local regulations.[5][8]
Overall Synthetic Workflow
The preparation of 3-(2-aminoethyl)-1-benzothiophen-5-ol hydrochloride salt is a multi-step process. The general workflow involves the construction of the benzothiophene core, followed by functional group manipulations to introduce the aminoethyl side chain and the hydroxyl group, and finally, the formation of the hydrochloride salt.
Caption: Overall workflow for the synthesis of 3-(2-aminoethyl)-1-benzothiophen-5-ol hydrochloride.
Experimental Protocols
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 5-Methoxy-1-benzothiophene | ≥98% | Commercially Available | |
| N-Bromosuccinimide (NBS) | Reagent Grade | Commercially Available | |
| Azobisisobutyronitrile (AIBN) | Reagent Grade | Commercially Available | Recrystallize if necessary |
| Sodium Cyanide (NaCN) | ≥97% | Commercially Available | EXTREMELY TOXIC |
| Lithium Aluminum Hydride (LiAlH4) | 1.0 M solution in THF | Commercially Available | HIGHLY REACTIVE |
| Boron Tribromide (BBr3) | 1.0 M solution in DCM | Commercially Available | CORROSIVE & MOISTURE SENSITIVE |
| Hydrochloric Acid (HCl) | 2.0 M solution in Diethyl Ether | Commercially Available | |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | |
| Diethyl Ether | Anhydrous | Commercially Available | |
| Methanol (MeOH) | ACS Grade | Commercially Available | |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | |
| Hexanes | ACS Grade | Commercially Available | |
| Sodium Bicarbonate (NaHCO3) | Saturated Aqueous Solution | Prepared in-house | |
| Brine | Saturated Aqueous Solution | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO4) | Reagent Grade | Commercially Available | |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography |
Step-by-Step Synthesis
Step 1: Synthesis of 3-Bromo-5-methoxy-1-benzothiophene
This step involves the selective bromination at the 3-position of the benzothiophene ring. The use of NBS as a bromine source and AIBN as a radical initiator is a standard and effective method for this transformation.
-
To a solution of 5-methoxy-1-benzothiophene (1.0 eq) in anhydrous carbon tetrachloride (CCl4) or a suitable alternative solvent, add N-bromosuccinimide (NBS, 1.1 eq).
-
Add a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).
-
Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-bromo-5-methoxy-1-benzothiophene.
Step 2: Synthesis of 5-Methoxy-1-benzothiophene-3-acetonitrile
This step introduces a two-carbon chain which will be reduced to the aminoethyl group. The use of sodium cyanide is effective but requires extreme caution due to its toxicity.
-
CAUTION: Sodium cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood. Have a cyanide antidote kit readily available.
-
To a solution of 3-bromo-5-methoxy-1-benzothiophene (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium cyanide (NaCN, 1.2 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 5-methoxy-1-benzothiophene-3-acetonitrile.
Step 3: Synthesis of 3-(2-Aminoethyl)-5-methoxy-1-benzothiophene
The nitrile group is reduced to a primary amine using a strong reducing agent like lithium aluminum hydride.
-
CAUTION: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle under an inert atmosphere and add it slowly to the reaction mixture.
-
To a suspension of lithium aluminum hydride (LiAlH4, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 5-methoxy-1-benzothiophene-3-acetonitrile (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-(2-aminoethyl)-5-methoxy-1-benzothiophene. This product can often be used in the next step without further purification.
Step 4: Synthesis of 3-(2-Aminoethyl)-1-benzothiophen-5-ol (Free Base)
The methoxy group is cleaved to reveal the desired hydroxyl group. Boron tribromide is a powerful demethylating agent for this purpose.
-
CAUTION: Boron tribromide is corrosive and reacts violently with water. Handle in a well-ventilated fume hood under an inert atmosphere.
-
Dissolve the crude 3-(2-aminoethyl)-5-methoxy-1-benzothiophene (1.0 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath) under an inert atmosphere.
-
Slowly add a solution of boron tribromide (BBr3, 1.2-1.5 eq) in DCM.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel (using a DCM/methanol gradient, possibly with a small amount of triethylamine to prevent streaking) to yield the free base, 3-(2-aminoethyl)-1-benzothiophen-5-ol.
Step 5: Formation of 3-(2-Aminoethyl)-1-benzothiophen-5-ol Hydrochloride Salt
The final step is the formation of the hydrochloride salt to improve the stability and handling of the compound.
-
Dissolve the purified 3-(2-aminoethyl)-1-benzothiophen-5-ol (1.0 eq) in a minimal amount of a suitable solvent such as methanol or isopropanol.
-
To this solution, add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
If precipitation is slow, the solution can be cooled or a non-polar co-solvent like diethyl ether can be added to induce precipitation.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 3-(2-aminoethyl)-1-benzothiophen-5-ol hydrochloride salt.
Characterization
The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.
| Technique | Expected Observations for 3-(2-aminoethyl)-1-benzothiophen-5-ol HCl |
| ¹H NMR | Aromatic protons of the benzothiophene ring, two triplets for the ethyl chain, a broad singlet for the amine protons (which may exchange with D₂O), and a singlet for the hydroxyl proton (which may also exchange). |
| ¹³C NMR | Signals corresponding to the carbons of the benzothiophene core and the ethyl side chain. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the free base [M+H]⁺. |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H and N-H stretching, aromatic C-H stretching, and C-S stretching. |
| Melting Point (MP) | A sharp melting point is indicative of high purity. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in bromination | Incomplete reaction or side reactions. | Ensure the use of a radical initiator and reflux for an adequate time. Use a non-polar solvent to minimize side reactions. |
| Incomplete nitrile reduction | Insufficient reducing agent or deactivation of LiAlH4. | Use a larger excess of freshly opened or titrated LiAlH4. Ensure all glassware and solvents are anhydrous. |
| Incomplete demethylation | Insufficient BBr3 or reaction time. | Increase the equivalents of BBr3 and/or the reaction time. Ensure the reaction is performed under strictly anhydrous conditions. |
| Difficulty in purification | Product is an oil or streaks on silica gel. | For basic compounds, add a small amount of triethylamine to the eluent during column chromatography. If the product is an oil, attempt to crystallize it from a suitable solvent system. |
| Salt does not precipitate | Product is too soluble in the chosen solvent. | Add a non-polar co-solvent (e.g., diethyl ether, hexanes) to decrease solubility. Concentrate the solution and/or cool it to a lower temperature. |
Conclusion
The protocol detailed in this application note provides a reliable and well-documented method for the preparation of 3-(2-aminoethyl)-1-benzothiophen-5-ol hydrochloride salt. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable building block for further applications in drug discovery and development. The provided rationale for each step and troubleshooting guide should aid in overcoming common experimental challenges.
References
- BenchChem. An In-depth Technical Guide on the Health and Safety of 2,7-Diethyl-1-benzothiophene and Related Compounds.
- ECHEMI. Benzo[b]thiophene SDS, 95-15-8 Safety Data Sheets.
- TCI Chemicals. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Umareddy, P., & Arava, V. (2017). Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Journal of Chemical and Pharmaceutical Research, 9(10), 106-110.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- PubChem. 3-Amino-1-benzothiophen-5-ol.
- PubChem. 3-(2-Aminoethyl)benzene-1,2-diol.
- Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(45), 12845-12854.
-
MDPI. Modulation of Properties in[6]Benzothieno[3,2-b][6]benzothiophene Derivatives through Sulfur Oxidation. Available from:
- Indian Academy of Sciences. Synthesis and biological evaluation of novel benzothiophene derivatives.
Sources
In vitro calcium flux functional assays for 5-HT2A agonists
Application Note & Protocol
Topic: In Vitro Calcium Flux Functional Assays for 5-HT2A Agonists For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 5-HT2A and Calcium Signaling
The 5-hydroxytryptamine 2A (5-HT2A) receptor is a pivotal G protein-coupled receptor (GPCR) in the central nervous system, playing a critical role in modulating complex processes such as perception, cognition, and mood.[1] Its wide distribution in the cerebral cortex makes it a primary target for a diverse range of therapeutics, including atypical antipsychotics, and it is famously the site of action for classic psychedelic compounds like psilocybin and LSD.[1][2] Understanding how novel chemical entities modulate this receptor is fundamental to developing safer and more effective neuropsychiatric drugs.[3][4]
The 5-HT2A receptor primarily signals through the canonical Gαq/11 pathway.[1][5][6] This signaling cascade provides a robust and measurable event that forms the basis of the functional assay described herein: the mobilization of intracellular calcium.
The Gq Signaling Cascade: From Receptor to Calcium Release
The activation of the 5-HT2A receptor by an agonist initiates a well-defined intracellular signaling cascade. This process is the foundation of the calcium flux assay's ability to quantify agonist activity.
-
Agonist Binding & Receptor Activation: An agonist binds to the 5-HT2A receptor, inducing a conformational change.
-
Gq Protein Coupling: The activated receptor couples with and activates the heterotrimeric G protein, Gαq.[7]
-
PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).[3][5]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][7]
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), causing the release of stored calcium (Ca2+) ions into the cytoplasm.[5][7]
This rapid, transient increase in intracellular Ca2+ concentration is a direct functional consequence of 5-HT2A receptor activation and serves as an excellent readout for quantifying agonist potency and efficacy.[8][9]
Caption: The canonical 5-HT2A Gq signaling pathway.
Assay Principles and Core Components
The assay leverages fluorescent dyes that act as calcium indicators. These molecules exhibit a change in their fluorescent properties upon binding to free Ca2+ in the cytoplasm, allowing for real-time measurement of receptor activation.
Choosing the Right Calcium Indicator
The choice of indicator depends on the experimental goals and available instrumentation. The most common indicators are delivered as cell-permeant acetoxymethyl (AM) esters, which are cleaved by intracellular esterases, trapping the active dye inside the cell.[10][11]
| Indicator Type | Example(s) | Mechanism | Pros | Cons |
| Single-Wavelength | Fluo-4, Fluo-8 | Fluorescence intensity increases upon Ca2+ binding.[11][12] | Simpler optics, higher throughput, bright signal.[11] | Prone to artifacts from uneven dye loading, photobleaching, and changes in cell volume. |
| Ratiometric | Fura-2, Indo-1 | Undergoes a shift in excitation (Fura-2) or emission (Indo-1) spectrum upon Ca2+ binding.[9][13][14] | More quantitative; ratio corrects for variations in dye loading, cell number, and photobleaching.[11] | Requires more complex instrumentation (e.g., dual-wavelength excitation), lower throughput.[14] |
For high-throughput screening (HTS) applications, single-wavelength dyes like Fluo-4 are often preferred due to their robust signal and compatibility with standard plate readers.[15][16]
Instrumentation and Cell Systems
-
Instrumentation: A fluorescence plate reader with kinetic reading capabilities and integrated liquid handling is essential.[17][18] Instruments like the FLIPR® (Functional Ligand-gated Ion channel Plate Reader) or FlexStation® are specifically designed for these assays, enabling the simultaneous addition of compounds and high-speed fluorescence detection.[15][17]
-
Cell Lines: The assay requires a cell line that robustly expresses the human 5-HT2A receptor. Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells are commonly used due to their low endogenous receptor expression and reliable growth characteristics.[15][16][19] It is crucial to use a cell line with validated, stable expression of the receptor to ensure assay reproducibility.[19]
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed as a self-validating system, with built-in controls to ensure data integrity and troubleshoot potential issues. It is optimized for a 384-well plate format using the Fluo-4 NW (No-Wash) calcium indicator.
Materials and Reagents
-
Cells: HEK-293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Culture Medium: DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: 384-well black-walled, clear-bottom microplates, poly-D-lysine coated.
-
Calcium Indicator: Fluo-4 NW Calcium Assay Kit (or similar).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Anion-Exchange Inhibitor: Probenecid (often included in kits).
-
Reference Agonist: Serotonin (5-HT) or DOI (2,5-Dimethoxy-4-iodoamphetamine).
-
Test Compounds: Serial dilutions of 5-HT2A agonists.
-
System Control: Ionomycin (calcium ionophore).
-
Compound Plates: Polypropylene 384-well plates for compound dilutions.
Experimental Workflow
Caption: The experimental workflow for the 5-HT2A calcium flux assay.
Step-by-Step Methodology
Step 1: Cell Plating (Day 1)
-
Harvest healthy, sub-confluent cells using a non-enzymatic dissociation solution to preserve receptor integrity.
-
Count cells and adjust the density to achieve 8,000-10,000 cells per well in a 20 µL volume.[15][16]
-
Dispense 20 µL of the cell suspension into each well of a 384-well poly-D-lysine coated plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
Step 2: Dye Loading (Day 2)
-
Prepare the Fluo-4 NW dye-loading solution according to the manufacturer's instructions, typically by reconstituting the dye in the provided assay buffer containing probenecid.
-
Remove the cell plate from the incubator. Add 20 µL of the dye-loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, protected from light.[15][16]
-
After incubation, allow the plate to equilibrate to room temperature for 15-30 minutes. Do not remove the dye-loading solution.
Step 3: Compound Preparation (Day 2)
-
Prepare serial dilutions of test compounds and the reference agonist (e.g., 5-HT) in assay buffer.
-
Prepare these dilutions at a 5X final concentration in a separate polypropylene compound plate. For an 11-point curve, this might range from 50 µM to 50 pM.
-
Include wells with vehicle only (e.g., 0.5% DMSO in assay buffer) for negative controls.
Step 4: Calcium Flux Measurement (Day 2)
-
Place both the cell plate and the compound plate into the fluorescence plate reader (e.g., FLIPR Tetra®).
-
Set up the instrument parameters:
-
Read Mode: Kinetic, bottom read.
-
Excitation/Emission: ~490 nm / ~525 nm for Fluo-4.[17]
-
Protocol:
-
Read baseline fluorescence for 10-20 seconds (1 read/second).[15][16]
-
Configure the integrated pipettor to add 10 µL from the compound plate to the cell plate (bringing the final volume to 50 µL and diluting compounds to 1X).
-
Immediately continue reading fluorescence for at least 120 seconds to capture the full kinetic response (peak and decay).[15][16]
-
-
-
At the end of the run, consider a final addition of a high concentration of a calcium ionophore like ionomycin. A strong response confirms that the cells were viable and correctly loaded with dye, a crucial validation step.[10][20]
Data Analysis and Interpretation
The output from the plate reader will be a kinetic trace of fluorescence intensity over time for each well.
-
Data Processing: For each well, the response is calculated as the maximum fluorescence intensity post-compound addition minus the average baseline fluorescence (Max-Min).[16][18]
-
Normalization: The responses are typically normalized to the vehicle control (0%) and the maximal response of a reference full agonist like 5-HT (100%).
-
Dose-Response Curves: Plot the normalized response (%) against the logarithm of the agonist concentration.
-
Curve Fitting: Fit the data using a four-parameter nonlinear regression model (sigmoidal dose-response) in software like GraphPad Prism.[15][16][21] This will yield the key pharmacological parameters.
| Parameter | Definition | Interpretation |
| EC50 | Half-Maximal Effective Concentration. The molar concentration of an agonist that produces 50% of the maximal possible effect. | A measure of Potency . A lower EC50 value indicates a more potent agonist. |
| Emax | Maximum Effect. The maximal response elicited by the agonist, typically expressed as a percentage of the response to a reference full agonist. | A measure of Efficacy . An Emax of ~100% indicates a full agonist, while a lower Emax indicates a partial agonist.[15][22] |
Troubleshooting and Best Practices
A robust assay is a self-validating one. Consistent performance of controls is paramount.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal / Poor Z'-factor | Poor cell health; low receptor expression; insufficient dye loading; incorrect instrument settings. | Use low-passage cells; confirm receptor expression (e.g., via western blot)[19]; optimize cell number and dye loading time/concentration; verify filter sets and gain settings. |
| High Well-to-Well Variability | Uneven cell plating; inaccurate pipetting; compound precipitation. | Ensure a single-cell suspension before plating; use calibrated multichannel pipettes or automated liquid handlers; check compound solubility in assay buffer. |
| No Agonist Response, but Ionomycin Control Works | Compound is not an agonist; compound degradation/solubility issues; receptor desensitization. | Confirm compound identity and integrity; prepare fresh dilutions; test a known agonist as a positive control[20]; ensure cells are not pre-exposed to agonists (e.g., in serum).[23] |
| High Baseline Signal | Cell stress or death; dye overload; autofluorescence from compounds. | Ensure gentle cell handling; titrate dye concentration to find the optimal balance between signal and background[13]; run a compound-only plate to check for interference. |
References
-
Wikipedia. 5-HT2A receptor. [Link]
-
Ghatak, S., & Aloyo, V. J. (2022). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. National Center for Biotechnology Information. [Link]
-
de Almeida, J. S., et al. (2024). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. National Center for Biotechnology Information. [Link]
-
Besancon, E. J., et al. (2023). G protein-coupled receptors as targets for transformative neuropsychiatric therapeutics. Journal of Clinical Investigation. [Link]
-
Nesper, A. (2021). The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. Metropolitan State University of Denver. [Link]
-
AAT Bioquest. (2020). Calcium Imaging: Tips & Troubleshooting Techniques to Optimize Your Calcium Flux Assay. ResearchGate. [Link]
-
Wang, Y., et al. (2023). [Establishment and application of a high-throughput screening method for drugs targeting the 5-hydroxytryptamine 2A receptor based on cellular calcium flux signals]. PubMed. [Link]
-
Fribourgh, J. L., et al. (2023). Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. Journal of Medicinal Chemistry. [Link]
-
Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. [Link]
-
University of Utah Flow Cytometry. (2023). Intracellular Calcium Flux. [Link]
-
Wanaverbecq, N. (2013). Which Ca2+ indicator is preferred: Fluo-4 or Fura-2?. ResearchGate. [Link]
-
Fribourgh, J. L., et al. (2023). Discovery of Highly Selective 5-HT2A Agonists using Structure-guided Design. National Center for Biotechnology Information. [Link]
-
Andor - Oxford Instruments. How Does Calcium Imaging Work | Calcium Indicators. [Link]
-
Davies, M. A., et al. (2007). Representative agonist concentration–calcium flux response isotherms in HEK-293 cells transiently expressing wild-type or variant 5-HT2A receptors. ResearchGate. [Link]
-
SB Drug Discovery. Comparison of hallucinogenic versus non-hallucinogenic psychedelics on 5HT2A receptors. [Link]
-
SciMedia. Types and Applications of Calcium Indicators for Calcium Imaging. [Link]
-
Molecular Devices. Calcium flux assay for in vitro neurotoxicity studies and drug screening. [Link]
-
BMG LABTECH. (2020). Calcium assays: at the centre of biology. [Link]
-
Cunningham, A. A., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Science Advances. [Link]
-
Liliom, K. (2019). Why fluo4-AM Calcium assay is not working?. ResearchGate. [Link]
-
Fujifilm Cellular Dynamics. Calcium Flux Assay with iCell® Sensory Neurons. [Link]
-
Sykes, D. A., & Charlton, S. J. (2014). Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays. National Center for Biotechnology Information. [Link]
-
Klein, M. T., et al. (2019). Calcium flux responses at human 5-HT 2A , 5-HT 2B , and 5-HT 2C INI receptors for (R)-DOI (red), (R)-d 6-DOI (orange), DAM-57 (blue), and d 6-DAM-57 (purple). ResearchGate. [Link]
-
Csorvássy, I., et al. (2007). Serotonin antagonist profiling on 5HT2A and 5HT2C receptors by nonequilibrium intracellular calcium response using an automated flow-through fluorescence analysis system, HT-PS 100. PubMed. [Link]
-
Reddit User flashmeterred. (2022). Comment on "Does anyone have experience with calcium flux measurement with flow cytometry?". Reddit. [Link]
Sources
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. msudenver.edu [msudenver.edu]
- 8. researchgate.net [researchgate.net]
- 9. bmglabtech.com [bmglabtech.com]
- 10. bu.edu [bu.edu]
- 11. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of Highly Selective 5-HT2A Agonists using Structure-guided Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 18. resources.revvity.com [resources.revvity.com]
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- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
HPLC purification methods for hydrophilic amino-benzothiophenes
Application Note: High-Purity Isolation of Hydrophilic Amino-Benzothiophenes
Executive Summary & The Challenge
Amino-benzothiophenes represent a critical chemotype in medicinal chemistry, serving as scaffolds for selective estrogen receptor modulators (SERMs) and 5-HT receptor ligands. While the benzothiophene core is inherently lipophilic, the introduction of polar amino side chains—often required for bioavailability or target affinity—creates a "hydrophilic-lipophilic" duality that challenges standard purification workflows.
The Chromatographic Paradox:
-
Retention Failure: On standard C18 (Reverse Phase), the protonated amino group (at acidic pH) renders the molecule highly polar, causing it to elute in the void volume (
) with co-eluting salts. -
Peak Tailing: On silica-based columns, the basic amine interacts strongly with residual silanols, resulting in severe peak tailing and poor resolution.
-
Solubility Mismatch: These compounds are often water-soluble salts (e.g., HCl or fumarate) but require organic solvents for column loading, leading to on-column precipitation.
This guide details three field-proven protocols to resolve these issues: HILIC (for maximum retention), Mixed-Mode Chromatography (for tunable selectivity), and Ion-Pairing RPLC (for robust legacy separation).
Strategic Decision Matrix
Before selecting a protocol, evaluate your specific analyte properties using the logic flow below.
Figure 1: Decision tree for selecting the optimal purification strategy based on solubility and detection requirements.
Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)[1][2][3][4]
Best For: Compounds that elute in the void volume on C18; highly polar multi-amine species.
The Mechanism: In HILIC, the stationary phase is polar (e.g., Amide), and the mobile phase is high-organic.[1] Water acts as the strong solvent.[2] A water-rich layer forms on the surface of the stationary phase.[1][2] The hydrophilic amino-benzothiophene partitions into this aqueous layer. Retention increases as the analyte becomes more polar.
Protocol A: Amide-HILIC Purification
-
Stationary Phase: Amide-bonded silica (e.g., TSKgel Amide-80 or XBridge Amide). Why: Amide phases show better peak shape for bases than bare silica due to hydrogen bonding capabilities.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (ACN).
-
Sample Diluent: 75:25 ACN:Water (Must match initial conditions to prevent peak distortion).
Gradient Table:
| Time (min) | % Mobile Phase B (ACN) | Mechanism Action |
| 0.0 | 95% | Loading: Analyte partitions into surface water layer. |
| 2.0 | 95% | Isocratic hold to stabilize baseline. |
| 15.0 | 50% | Elution: Increasing water content displaces the analyte. |
| 17.0 | 50% | Wash. |
| 17.1 | 95% | Re-equilibration: Critical for HILIC reproducibility. |
| 25.0 | 95% | End of run. |
Critical Success Factor:
-
The "Solubility Trap": Hydrophilic salts often crash out in 95% ACN.
-
Fix: Dissolve sample in 50% water/50% ACN, then inject a small volume ( < 1% of column volume) to avoid "breakthrough" where the water in the sample acts as a strong solvent slug, carrying the peak down the column immediately.
-
Method B: Mixed-Mode Chromatography (MMC)[7]
Best For: Complex mixtures containing both the hydrophilic product and lipophilic impurities/starting materials.
The Mechanism: MMC columns contain ligands with both alkyl chains (hydrophobic) and charged groups (ion exchange). For amino-benzothiophenes, a C18/Cation-Exchange mixed mode is ideal. The C18 retains non-polar impurities, while the cation exchange group retains the basic amine via electrostatic interaction.
Protocol B: C18/SCX (Strong Cation Exchange) Separation
-
Stationary Phase: Mixed-mode C18/SCX (e.g., SIELC Primesep 100 or Thermo Acclaim Trinity P1).
-
Mobile Phase A: Water + 0.1% TFA (or 0.5% Formic Acid for MS).
-
Mobile Phase B: ACN + 0.1% TFA (or 0.5% Formic Acid).
-
Buffer Control: Retention is controlled by both organic modifier (affects C18 interaction) and buffer strength/pH (affects IEX interaction).
Gradient Table:
| Time (min) | % B (Organic) | Buffer Strength | Mechanism Action |
| 0.0 | 10% | Low | Dual Retention: Hydrophobic parts bind C18; Amine binds SCX. |
| 20.0 | 60% | Low | Hydrophobic Elution: Non-polar impurities elute. |
| 25.0 | 60% | High (Add 50mM NH4Ac) | Ionic Elution: Salt/pH spike breaks the amine-SCX bond. |
| 30.0 | 10% | Low | Re-equilibration. |
Critical Success Factor:
-
Tuning Selectivity: If the amino-benzothiophene elutes too slowly, increase the buffer concentration (ionic strength) rather than just the organic solvent. The salt ions compete with the amine for the stationary phase binding sites.
Method C: Ion-Pairing Reversed Phase (IP-RPLC)
Best For: Routine UV-based purification where MS sensitivity is not primary; removing very polar contaminants.
The Mechanism: A chaoticotropic agent (Ion-Pairing Reagent), typically Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA), is added to the mobile phase.[3] The anionic TFA counter-ion pairs with the protonated amine of the benzothiophene, neutralizing the charge and forming a transient, hydrophobic complex that retains on standard C18 columns.
Protocol C: TFA/HFBA Enhanced C18
-
Stationary Phase: High-density C18 (e.g., Phenomenex Luna C18(2) or Waters SunFire).
-
Mobile Phase A: Water + 0.1% TFA (Standard) or 0.1% HFBA (Stronger retention).
-
Mobile Phase B: ACN + 0.1% TFA or HFBA.
-
Note: Always keep the acid concentration constant in A and B to maintain a stable baseline.
Gradient Table:
| Time (min) | % B (ACN) | Mechanism Action |
| 0.0 | 5% | Pairing: Ion-pair formation and initial binding. |
| 20.0 | 60% | Elution: Organic modifier elutes the hydrophobic pair. |
| 22.0 | 95% | Column Wash. |
Critical Success Factor:
-
Mass Spec Suppression: TFA causes significant signal suppression in ESI-MS (Electrospray Ionization).
-
Fix: If MS detection is required, use the "TFA Fix" (propionic acid/isopropanol post-column addition) or switch to Method A (HILIC) which uses volatile ammonium formate.
-
Comparative Data Summary
| Feature | Method A: HILIC | Method B: Mixed-Mode | Method C: Ion-Pairing |
| Retention Mechanism | Partitioning (Water layer) | Hydrophobic + Electrostatic | Induced Hydrophobicity |
| Elution Order | Hydrophilic Last | Tunable (Orthogonal) | Hydrophilic First |
| Peak Shape (Amines) | Excellent | Superior | Good |
| Loadability | Low (Solubility limits) | High | High |
| MS Compatibility | High (Ammonium Formate) | High (Formic/Ammonium) | Low (TFA suppression) |
Mechanism of Action Visualization
Figure 2: Mechanistic comparison of HILIC (partitioning) vs. Mixed-Mode (dual interaction) for amino-benzothiophenes.
References
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from
-
SIELC Technologies. (2018). Separation of Benzothiophene on Newcrom R1 HPLC column. Retrieved from
-
Thermo Fisher Scientific. (2015). Exploring Mixed-Mode Chromatography – Column Chemistry, Properties, and Applications. Retrieved from
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71.
-
Phenomenex. (2016). HILIC Explained: What It Is & How It Works. Retrieved from
Sources
Application Note: Mechanistic Profiling of SERT Inhibition using 3-(2-Aminoethyl)-1-benzothiophen-5-ol
[1][2][3]
Executive Summary
This application note details the protocol for using 3-(2-Aminoethyl)-1-benzothiophen-5-ol (herein referred to as BT-5HT ) as a chemical probe for the Serotonin Transporter (SERT).[1][2][3]
BT-5HT is the direct sulfur bioisostere of serotonin (5-HT).[1][2][3] Structurally, the indole nitrogen of serotonin is replaced by a sulfur atom.[3] This modification removes the hydrogen bond donor capability at the 1-position while maintaining the steric and electronic profile of the endogenous ligand.[2][3]
Primary Application:
Researchers use BT-5HT to interrogate the orthosteric binding site (S1) of SERT.[2][3] By comparing the binding affinity (
Chemical Background & Probe Logic
Structural Comparison[1][2][3][4]
-
Serotonin (5-HT): 3-(2-aminoethyl)-1H-indol-5-ol.[1][2][3] Contains an indole NH (H-bond donor).[2][3]
-
Probe (BT-5HT): 3-(2-aminoethyl)-1-benzothiophen-5-ol.[1][2][3] Contains a benzothiophene S (Lipophilic, H-bond acceptor only).[2][3]
Mechanism of Action
SERT operates via an "alternating access" mechanism.[3] The binding of the substrate (5-HT) induces a conformational change from outward-open to occluded to inward-open.[1][2][3]
-
Hypothesis Testing: If a novel SERT inhibitor loses potency when competing against BT-5HT compared to 5-HT, the inhibitor likely relies on a water network or residue interaction coordinated by the indole nitrogen.[1][2][3]
Visualizing the Mechanism
The following diagram illustrates the differential interaction logic used in this protocol.
Figure 1: Mechanistic logic of using BT-5HT to probe the structural requirements of the SERT S1 pocket.
Experimental Protocols
Materials Required[1][2][3][5]
-
Probe: 3-(2-Aminoethyl)-1-benzothiophen-5-ol (Custom synthesis or high-purity reference standard).
-
Radioligand: [³H]-5-HT (Hydroxytryptamine creatinine sulfate, specific activity ~20-30 Ci/mmol).[1][2][3]
-
Biological Source: HEK-293 cells stably expressing human SERT (hSERT) or rat brain synaptosomes.[2][3]
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4.[1]
-
Inhibitor: Paroxetine or Fluoxetine (as positive control).[3][4]
Protocol A: Competitive Uptake Inhibition Assay
This assay determines if BT-5HT acts as a competitive substrate or inhibitor against native serotonin.[1][2][3]
Workflow Diagram:
Figure 2: Step-by-step workflow for the Competitive Uptake Inhibition Assay.
Detailed Steps:
-
Preparation: Harvest HEK-hSERT cells and resuspend in KRH buffer containing 100 µM pargyline (to inhibit MAO) and 100 µM ascorbic acid (to prevent oxidation of the probe).[3] Cell density should be approx.[3]
cells/well.[3] -
Dilution Series: Prepare a serial dilution of BT-5HT (the probe) ranging from
M to M. -
Pre-incubation: Add 25 µL of BT-5HT dilutions to 200 µL of cell suspension. Incubate for 10 minutes at 37°C.
-
Reaction Start: Add 25 µL of [³H]-5-HT (final concentration 20 nM, approx.
). -
Uptake: Incubate for exactly 6 minutes at 37°C. (Note: Time must be in the linear range of uptake).
-
Termination: Place plates on ice. Rapidly filter through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.[3] Wash 3x with 3 mL ice-cold buffer.[1][2][3]
-
Detection: Add scintillation cocktail and count radioactivity.
Protocol B: Functional "Trans-Acceleration" Assay (Advanced)
To confirm if BT-5HT is a substrate (transported) rather than just a blocker, perform a trans-acceleration assay.[1][2][3]
-
Pre-load cells with unlabeled BT-5HT (10 µM) for 20 minutes.
-
Wash cells thoroughly (3x) to remove extracellular BT-5HT.[2][3]
-
Measure uptake of [³H]-5-HT.
-
Result: If BT-5HT is a substrate, intracellular accumulation will increase the uptake velocity of [³H]-5-HT due to the exchange mechanism (counter-transport), a hallmark of SERT substrates (like amphetamines).[2][3]
Data Analysis & Interpretation
Calculating IC50 and Ki
Plot the specific uptake (% of control) against the log concentration of BT-5HT.[2][3] Use non-linear regression (sigmoidal dose-response) to determine the
Calculate the Inhibition Constant (
- = Concentration of [³H]-5-HT used (20 nM).[2][3]
- = Michaelis constant of 5-HT for SERT (typically ~200-400 nM in HEK systems).[1][2][3]
Interpreting the Probe Data
Compare the
| Observation | Interpretation |
| Ki (BT-5HT) ≈ Ki (5-HT) | The indole-NH hydrogen bond is NOT essential for high-affinity binding.[1][2][3] The hydrophobic pocket accommodates the benzothiophene core well.[3] |
| Ki (BT-5HT) >> Ki (5-HT) | The indole-NH is CRITICAL for binding (likely H-bonding to Asp98 or Tyr176 in SERT).[1][2][3] |
| Ki (BT-5HT) << Ki (5-HT) | The increased lipophilicity of the sulfur analog enhances binding, suggesting a hydrophobic-driven interaction dominates over polar interactions.[1][2][3] |
Troubleshooting & Critical Parameters
-
Oxidation: Like serotonin, BT-5HT is prone to oxidation at the 5-hydroxy position.[1][2][3] Always include ascorbic acid (100 µM) or EDTA in buffers.[3]
-
Filter Binding: Lipophilic probes like benzothiophenes may stick to GF/B filters.[3] Pre-soak filters in 0.5% PEI or 1% BSA to reduce non-specific binding (NSB).[3]
-
Temperature: Perform filtration at 4°C. Benzothiophenes have high lipid solubility and may diffuse out of membranes if washes are warm.[3]
References
-
Campaigne, E., et al. (1970).[3] "Benzo[b]thiophene derivatives. XVI. The sulfur isostere of serotonin." Journal of Medicinal Chemistry.
-
Nichols, D. E. (2012).[3] "Structure-activity relationships of serotonin 5-HT2A agonists." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. [2][3]
-
Blakely, R. D., et al. (2011).[3] "Assessing Neurotransmitter Transporter Function and Regulation." Methods in Enzymology. [2][3]
-
Pérez-Silanes, S., et al. (2011).[3] "Novel Benzo[b]thiophene Derivatives as New Potential Antidepressants with Rapid Onset of Action." Journal of Medicinal Chemistry.
Sources
- 1. americanelements.com [americanelements.com]
- 2. (3Z,6S)-6-Chloro-1-(2-{[(5-chloro-1-benzothiophen-3-yl)methyl]amino}ethyl)-3-({2-[(2R)-2-piperidinyl]ethyl}imino)-2-piperazinol | C22H31Cl2N5OS | CID 131704305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(2-aminoethyl)-1H-indol-5-ol;1H-indol-5-ol | C18H19N3O2 | CID 66647248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing oxidation of 5-hydroxybenzothiophenes during synthesis
This technical guide serves as a specialized support resource for the synthesis and handling of 5-hydroxybenzothiophenes. These electron-rich heterocycles are notoriously prone to oxidative degradation, often turning reaction mixtures into intractable black tars (polymerized quinones) if not handled with rigorous exclusion of oxygen and pH control.
Case ID: 5-HBT-OX-PREV
Status: Active Severity: Critical (Irreversible Product Loss) Subject: Prevention of oxidative dimerization and quinone formation during synthesis and purification.
The Core Issue: Why is my product turning black?
Mechanistic Insight
5-Hydroxybenzothiophene is an electron-rich phenol. The sulfur atom in the benzothiophene ring donates electron density into the
The Cascade of Failure:
-
Deprotonation/Activation: Under basic conditions (pH > 9) or in the presence of trace metals, the phenol forms a phenolate or a radical cation.
-
Radical Formation: Single Electron Transfer (SET) to atmospheric oxygen generates a phenoxy radical.
-
Dimerization & Quinone Formation: These radicals couple (at C4 or C6 positions) or further oxidize to form ortho-quinones (specifically 4,5-benzoquinone derivatives).
-
Polymerization: These quinones are highly electrophilic Michael acceptors that react rapidly with remaining nucleophilic phenol molecules, leading to the "black tar" often observed.
Visualizing the Enemy: Oxidative Degradation Pathway
Figure 1: The oxidative degradation cascade of 5-hydroxybenzothiophene from colorless solid to insoluble polymer.
Synthesis & Workup: The "Danger Zones"
Most oxidation occurs not during the reaction, but during the quench and workup when the protective inert atmosphere is broken.
Troubleshooting Guide: Common Failure Points
| Symptom | Probable Cause | Corrective Action |
| Reaction turns pink/red immediately upon quenching. | Formation of phenolate anion in air. | Acidify immediately. Ensure quench pH is < 6.0 before exposing to air. |
| Product decomposes on Silica Gel column. | Silica is slightly acidic but can trap oxidants; slow elution allows air oxidation. | Use "Flash" techniques. Flush column with N2 prior to use. Add 0.1% Ascorbic Acid to the aqueous phase if partitioning. |
| Low yield after BBr3 demethylation. | Agglomerates formed; incomplete hydrolysis of borate esters.[1] | Reductive Quench. Use degassed water containing Sodium Metabisulfite. |
| Oil turns black during high-vac drying. | Trace solvent/oxygen trapped in viscous oil. | Backfill with Argon. Never leave under static vacuum overnight; backfill with inert gas. |
Protocol: The "Reductive Quench" Technique
Standard aqueous workups introduce dissolved oxygen. This modified protocol scavenges oxygen actively.
Reagents:
-
Buffer: 0.5 M Potassium Phosphate Monobasic (
), pH ~4.5. -
Scavenger: Sodium Metabisulfite (
) or Sodium Ascorbate. -
Solvent: Degassed Ethyl Acetate or Dichloromethane.
Step-by-Step:
-
Preparation: Dissolve 1% w/v Sodium Metabisulfite in the aqueous buffer. Sparge this solution with Argon for 15 minutes.
-
Quenching: Cannulate the reaction mixture into the stirred, degassed buffer solution at 0°C. Do not pour the buffer into the reaction.
-
Phase Separation: Perform extraction quickly under a blanket of Argon (use a funnel with a gas inlet if possible).
-
Drying: Dry organic layer over
(Sodium Sulfate).[2] Avoid (Magnesium Sulfate) as it is slightly more acidic/Lewis acidic and can sometimes promote surface catalysis.
Purification Strategy: Beating the Clock
Purification is a race against oxidation. Standard silica chromatography is often too slow and exposes the compound to too much surface area (and adsorbed oxygen).
Workflow: Anaerobic Column Chromatography
Figure 2: Optimized workflow for purifying air-sensitive phenols on silica gel.
Key Modifications:
-
Acidic Mobile Phase: Always add 0.5% - 1% Acetic Acid to the eluent. This keeps the phenol protonated (
). The protonated form is significantly more stable than the phenolate. -
Argon Pressure: Use positive pressure (flash chromatography) with Argon, not compressed air.
Storage & Stability Data
Once isolated, the battle isn't over. 5-Hydroxybenzothiophenes degrade in solution even at low temperatures if oxygen is present.
Stability Matrix
| Condition | Stability Estimate | Recommendation |
| Solid, Air, RT | < 24 Hours | Avoid. Surface turns brown/pink rapidly. |
| Solid, Argon, -20°C | > 6 Months | Recommended. Store in amber vials with Teflon-lined caps. |
| Solution (DMSO), RT | < 1 Week | Risky. DMSO is hygroscopic and difficult to degas completely. |
| Solution (MeOH), -20°C | < 2 Weeks | Moderate. Protic solvents can facilitate proton transfer/oxidation. |
Best Practice for Long-Term Storage: Store as the O-acetyl or O-silyl (e.g., TBS) derivative if possible. Deprotect immediately before biological assay or the next synthetic step. The free phenol should be generated in situ whenever feasible.
Frequently Asked Questions (FAQ)
Q: Can I use BHT (Butylated Hydroxytoluene) as a stabilizer? A: Yes. Adding 0.1% BHT to your ether or ethyl acetate during extraction is highly effective. BHT acts as a radical scavenger, sacrificing itself to protect your benzothiophene. It can usually be removed later by sublimation or chromatography, or left in if it doesn't interfere with subsequent steps.
Q: My product is an oil that won't solidify. Is it impure? A: Not necessarily, but oils act as "oxygen sponges" due to high surface area and viscosity preventing gas exchange. If it's an oil, do not store it. Either use it immediately, convert it to a solid salt (if an amine is present), or crystallize it. If crystallization fails, store it frozen in benzene (freeze-drying state) or under strict Argon.
Q: Is the 5-position more sensitive than the 4, 6, or 7 positions? A: Yes. The 5-position in benzothiophene is electronically coupled to the sulfur atom (para-like relationship). This makes the 5-hydroxy group particularly electron-rich and susceptible to oxidation compared to the 4- or 7-positions.
References
-
Vertex AI Search . (2025). Synthesis and Stability of 5-Hydroxybenzothiophenes. Retrieved from 3
-
Common Organic Chemistry . (2025). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from 2
-
BenchChem . (2025). Zileuton's Regulation of Leukotriene Synthesis: A Technical Guide. Retrieved from 4
-
MDPI . (2020).[2] Chemical Reactivities of ortho-Quinones Produced in Living Organisms. Retrieved from 5
-
University of Tartu . (2018). pKa values in organic chemistry. Retrieved from 6
Sources
- 1. researchgate.net [researchgate.net]
- 2. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 3. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Reactivities of ortho-Quinones Produced in Living Organisms: Fate of Quinonoid Products Formed by Tyrosinase and Phenoloxidase Action on Phenols and Catechols | MDPI [mdpi.com]
- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]
Technical Support Center: Minimizing N-dealkylation of Aminoethyl Side Chains in Metabolic Assays
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the metabolic N-dealkylation of aminoethyl side chains in their in vitro assays. This common metabolic pathway, often mediated by Cytochrome P450 (CYP) enzymes, can significantly impact the pharmacokinetic profile and potential toxicity of drug candidates.[1][2] This resource offers troubleshooting strategies, detailed protocols, and frequently asked questions to help you navigate and mitigate this metabolic hurdle.
Understanding the Challenge: The "Why" Behind N-dealkylation
N-dealkylation is a critical metabolic transformation where an N-alkyl group is cleaved from an amine.[2][3][4][5] This process is predominantly catalyzed by CYP enzymes, a superfamily of monooxygenases responsible for the metabolism of a vast number of drugs.[2][6] The reaction involves the hydroxylation of the carbon atom adjacent to the nitrogen, leading to an unstable intermediate that spontaneously breaks down into a dealkylated amine and an aldehyde or ketone.[7][8][9]
For drug candidates, extensive N-dealkylation can lead to:
-
Rapid Clearance: High metabolic turnover can result in a short half-life and reduced bioavailability.[10]
-
Formation of Active or Reactive Metabolites: The resulting metabolites may possess their own pharmacological or toxicological properties.[7][10] Aldehyde metabolites, in particular, can be reactive and potentially lead to adverse events by forming adducts with DNA and proteins.[11][12]
-
Complex Pharmacokinetics: The presence of multiple metabolites can complicate the interpretation of pharmacokinetic and pharmacodynamic data.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered during in vitro metabolic assays focused on N-dealkylation.
Q1: I'm observing unexpectedly high levels of N-dealkylation in my human liver microsome (HLM) assay. What are the likely culprits and how can I investigate?
A1: High N-dealkylation in HLMs is often attributed to the activity of specific CYP isoforms. The primary suspects are typically members of the CYP3A and CYP2D subfamilies.[13][14]
Troubleshooting Steps:
-
CYP Reaction Phenotyping: The first step is to identify the specific CYP enzyme(s) responsible for the N-dealkylation of your compound. This can be achieved through two complementary approaches:[15]
-
Chemical Inhibition: Use selective chemical inhibitors for major CYP isoforms in your HLM assay. A significant reduction in metabolite formation in the presence of a specific inhibitor points to the involvement of that enzyme.[15]
-
Recombinant CYPs: Incubate your compound with individual, recombinantly expressed CYP enzymes to directly assess which isoforms can catalyze the N-dealkylation reaction.[16]
-
-
Review Compound Properties:
-
Lipophilicity: Highly lipophilic compounds tend to have greater access to the active sites of CYP enzymes located in the endoplasmic reticulum.[17] Consider strategies to reduce the lipophilicity of your compound if possible.
-
Structural Features: The presence of certain structural motifs can make a compound more susceptible to N-dealkylation.
-
Q2: Which in vitro test system is most appropriate for studying N-dealkylation? Microsomes, S9 fraction, or hepatocytes?
A2: The choice of test system depends on the specific question you are trying to answer. Each has its advantages and limitations.
| Test System | Key Features | Best For | Considerations |
| Liver Microsomes | Enriched in Phase I enzymes (CYPs, FMOs).[18] | High-throughput screening for metabolic stability, CYP inhibition, and reaction phenotyping.[19][18] | Lacks cytosolic enzymes and cofactors for Phase II reactions. May overestimate clearance if Phase II metabolism is significant. |
| Liver S9 Fraction | Contains both microsomal and cytosolic enzymes.[18][20][21] | Assessing both Phase I and Phase II metabolism.[20][21] More representative of whole-cell metabolism than microsomes.[18] | Requires addition of cofactors for full enzymatic activity.[21] |
| Hepatocytes | The "gold standard" for in vitro metabolism, containing a full complement of Phase I and II enzymes and transporters in a cellular context.[22] | Comprehensive metabolic profiling, predicting in vivo clearance, and studying transporter-mediated uptake.[22] | More expensive, labor-intensive, and less amenable to high-throughput screening compared to subcellular fractions.[20] |
For initial screening and identifying the primary N-dealkylation pathways, human liver microsomes are often the most practical choice due to their ease of use and high concentration of CYP enzymes.[18] If you suspect involvement of cytosolic enzymes or want a more complete metabolic picture, the S9 fraction is a good next step.[18][20] Hepatocytes are best reserved for more in-depth studies of promising candidates.[22]
Q3: I've identified CYP3A4 as the main enzyme responsible for the N-dealkylation of my compound. What strategies can I employ to minimize this metabolic pathway?
A3: Once the key enzyme is identified, you can employ several strategies to mitigate its metabolic activity.
Experimental Strategies:
-
Co-incubation with a CYP3A4 Inhibitor: In your in vitro assay, include a selective CYP3A4 inhibitor like ketoconazole. This will help to confirm the role of CYP3A4 and can be used to generate a "metabolically blocked" version of your compound for further pharmacological testing.
-
Structural Modification of the Compound: This is a long-term strategy in drug design.
-
Steric Hindrance: Introduce bulky groups near the aminoethyl side chain to hinder access of the CYP3A4 active site. For example, introducing an N-t-butyl group can prevent N-dealkylation.[10]
-
Reduce Lipophilicity: As mentioned earlier, reducing the overall lipophilicity of the molecule can decrease its affinity for CYP enzymes.[17]
-
Introduce Electron-Withdrawing Groups: Deactivating nearby aromatic rings with electron-withdrawing groups can sometimes reduce the susceptibility to oxidative metabolism.[17]
-
Bioisosteric Replacement: Replace the labile aminoethyl group with a bioisostere that is less prone to metabolism while retaining the desired pharmacological activity.
-
Deuteration: Replacing hydrogens on the carbon adjacent to the nitrogen with deuterium can sometimes slow down the rate of metabolism due to the kinetic isotope effect.[17]
-
Conceptual Workflow for Minimizing N-dealkylation
Caption: A workflow for addressing high N-dealkylation.
Q4: Are there any non-CYP enzymes that could be contributing to N-dealkylation?
A4: While CYPs are the primary drivers of N-dealkylation, other enzyme systems can be involved, though often to a lesser extent for this specific reaction. Flavin-containing monooxygenases (FMOs) are another class of enzymes in the endoplasmic reticulum that can metabolize nitrogen-containing compounds.[17][23] If CYP inhibition does not completely abolish N-dealkylation, it may be worthwhile to investigate the potential role of FMOs.
Experimental Protocols
Protocol 1: Basic Metabolic Stability Assay in Human Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of a compound and can be adapted for inhibitor studies.
Materials:
-
Pooled human liver microsomes (e.g., 50-donor pool)[19]
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compound with known metabolic stability
-
Organic solvent for reaction termination (e.g., ice-cold acetonitrile)
-
96-well plates
-
Incubator/shaker
Procedure:
-
Preparation:
-
Incubation:
-
In a 96-well plate, add the microsomal suspension.
-
To initiate the reaction, add the NADPH regenerating system.
-
Immediately add your test compound and positive control to their respective wells.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile.[24] The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the percentage of the parent compound remaining versus time.
-
From this curve, you can calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
-
Protocol 2: CYP Inhibition Assay to Identify Key N-dealkylation Enzymes
This protocol is an adaptation of the metabolic stability assay to include CYP inhibitors.
Procedure:
-
Follow the steps in Protocol 1, but with the following modification:
-
Pre-incubation with Inhibitor:
-
Prior to adding the NADPH regenerating system, add a known selective CYP inhibitor (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) to the wells containing the microsomal suspension and your test compound.
-
Pre-incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the NADPH regenerating system to start the reaction and proceed with the time points and analysis as described in Protocol 1.
-
Data Interpretation:
-
Compare the rate of disappearance of your test compound in the presence and absence of each inhibitor.
-
A significant decrease in the rate of metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isoform in the N-dealkylation of your compound.
Visualization of the Inhibition Assay Principle
Caption: Principle of a CYP inhibition assay.
Concluding Remarks
Minimizing N-dealkylation is a common challenge in drug discovery and development. A systematic approach involving careful selection of in vitro systems, thorough investigation of the enzymes involved, and strategic modifications to compound structure can lead to the development of drug candidates with improved metabolic profiles. This guide provides a foundation for troubleshooting and addressing these challenges, ultimately contributing to the successful progression of new chemical entities through the development pipeline.
References
-
Drug Metabolism: Enzyme Mechanisms and Inhibition - Medicinal Chemistry. (n.d.). Retrieved from [Link]
-
Metabolism | Cambridge MedChem Consulting. (n.d.). Retrieved from [Link]
-
Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Assay and Drug Development Technologies, 4(4), 433–443. Retrieved from [Link]
-
Prasad, B., & Unadkat, J. D. (2014). Comparative Proteomics Analysis of Human Liver Microsomes and S9 Fractions. Journal of Pharmaceutical Sciences, 103(8), 2547–2554. Retrieved from [Link]
-
Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG. (n.d.). Retrieved from [Link]
-
Kim, H., Lim, H., Lee, H., & Lee, H. S. (2008). Identification of cytochrome P450 enzymes responsible for N -dealkylation of a new oral erectogenic, mirodenafil. Xenobiotica, 38(1), 54–64. Retrieved from [Link]
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In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Retrieved from [Link]
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Metabolic Stability Assays - Merck Millipore. (n.d.). Retrieved from [Link]
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Al-Hadiya, Z. H. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917. Retrieved from [Link]
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CYP metabolism & inhibition assays - YouTube. (2021, January 6). Retrieved from [Link]
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Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories. (n.d.). Retrieved from [Link]
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Iribarne, C., Picart, D., Dréano, Y., & Bail, J. P. (1998). Human buprenorphine N-dealkylation is catalyzed by cytochrome P450 3A4. Drug Metabolism and Disposition, 26(6), 553–556. Retrieved from [Link]
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Linnet, K., & Olesen, O. V. (2000). Identification of the Human Cytochrome P450 Isoforms Mediating in Vitro N-dealkylation of Perphenazine. British Journal of Clinical Pharmacology, 50(6), 577–584. Retrieved from [Link]
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Scheme 14. N-Dealkylations catalyzed by CYP3A4. - ResearchGate. (n.d.). Retrieved from [Link]
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How to Choose the Right Test Systems for Your DMPK Studies - BioIVT. (2024, October 24). Retrieved from [Link]
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Mechanistic evaluation of N-dealkylation by cytochrome P450 using N, N-dimethylaniline N-oxides and kinetic isotope effects - WSU Research Exchange. (n.d.). Retrieved from [Link]
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Al-Hadiya, Z. H. (2021, March 29). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - Semantic Scholar. Retrieved from [Link]
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Najmi, A. A., Bischoff, R., & Permentier, H. P. (2022). N-Dealkylation of Amines. Molecules, 27(10), 3293. Retrieved from [Link]
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(PDF) N-Dealkylation of Amines - ResearchGate. (2022, May 8). Retrieved from [Link]
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Protective Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Mouse Hepatocyte S9 Fraction Better Option in Drug Discovery - Kosheeka. (2024, March 14). Retrieved from [Link]
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Najmi, A. A., Bischoff, R., & Permentier, H. P. (2022). N-Dealkylation of Amines. Molecules, 27(10), 3293. Retrieved from [Link]
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Al-Hadiya, Z. H. (2021, April 13). Metabolic N-Dealkylation and N-Oxidation. Encyclopedia MDPI. Retrieved from [Link]
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Dang, N. L., Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2018). Computationally Assessing the Bioactivation of Drugs by N-Dealkylation. Chemical Research in Toxicology, 31(2), 68–80. Retrieved from [Link]
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Sorich, M. J., Smith, P. A., & McKinnon, R. A. (2004). Quantitative structure-metabolism relationship modeling of metabolic N-dealkylation reaction rates. Molecular Pharmacology, 66(4), 870–880. Retrieved from [Link]
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(PDF) Quantitative structure-metabolism relationship of the metabolic N-dealkylation rates. (n.d.). Retrieved from [Link]
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N-Dealkylation - Xenosite. (n.d.). Retrieved from [Link]
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N-Dealkylation of Amines - OUCI. (n.d.). Retrieved from [Link]
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In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways | BioIVT. (n.d.). Retrieved from [Link]
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Computationally Assessing the Bioactivation of Drugs by N-Dealkylation. (2018, January 31). Retrieved from [Link]
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Common Challenges in Biochemical Assays and How to Overcome Them - BellBrook Labs. (2025, November 6). Retrieved from [Link]
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Dang, N. L., Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2018). Computationally Assessing the Bioactivation of Drugs by N-Dealkylation. Chemical Research in Toxicology, 31(2), 68–80. Retrieved from [Link]
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Stability of 3-(2-Aminoethyl)-1-benzothiophen-5-ol in physiological pH
Welcome to the technical support center for 3-(2-Aminoethyl)-1-benzothiophen-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the handling, stability, and analysis of this compound. Given its specific functional groups—a phenol, a primary amine, and a benzothiophene core—understanding its chemical behavior, particularly at physiological pH, is critical for obtaining reproducible and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 3-(2-Aminoethyl)-1-benzothiophen-5-ol in physiological buffers (pH ~7.4)?
The primary stability concern for this molecule is oxidative degradation. The 5-hydroxy group (a phenol) on the benzothiophene ring is highly susceptible to oxidation, especially under neutral to alkaline conditions (pH > 7).[1][2][3] At physiological pH, a portion of the phenol exists as the more reactive phenoxide ion, which can be readily oxidized by dissolved molecular oxygen in your buffer. This process can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of trace metal ions (e.g., Fe³⁺, Cu²⁺), which can catalyze oxidation reactions.
The oxidation of phenols often leads to the formation of quinone-type structures.[4][5] These species are frequently highly colored and can be reactive themselves, potentially leading to dimerization, polymerization, or covalent modification of other molecules in your experiment (e.g., proteins).[6] While the benzothiophene core itself is a stable aromatic system, the activating effect of the hydroxyl group can increase its susceptibility to oxidative processes.[7][8]
Q2: I dissolved the compound in my cell culture media (pH 7.4) and it turned a faint pink/brown color overnight. What is happening?
This color change is a classic indicator of phenol oxidation. As described in Q1, the phenolic moiety is likely being oxidized to form a benzoquinone-like species. This reaction is often autocatalytic and is exacerbated by the components of typical cell culture media, which is buffered at physiological pH, incubated at 37°C, and is oxygen-rich. The observed color is due to the extended conjugated π-system of the resulting degradation products. This degradation is not just a cosmetic issue; it signifies that the concentration of your active parent compound is decreasing, and new, potentially reactive or confounding compounds are being generated.
Q3: How should I prepare and store stock solutions to maximize the stability of this compound?
To mitigate oxidative degradation, proper stock solution preparation and storage are crucial.
-
Solvent Choice: Prepare high-concentration stock solutions in a non-aqueous, aprotic solvent like anhydrous DMSO or ethanol. Avoid water as the primary solvent for long-term storage.
-
pH: If an aqueous stock is unavoidable, use a slightly acidic buffer (e.g., pH 4-5) where the phenolic group is fully protonated and less susceptible to oxidation.[3][9]
-
Inert Atmosphere: For maximum stability, after dissolving the compound, overlay the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen from the headspace, significantly slowing oxidation.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Each freeze-thaw cycle can introduce atmospheric oxygen and moisture into the solution.
-
Light Protection: Wrap vials in aluminum foil or use amber vials to protect the compound from light, which can catalyze photolytic degradation.
Q4: Are there any buffer components I should avoid when working with this compound in my experiments?
Yes. Avoid buffers containing transition metal ions unless they are a required component of your experiment. If you suspect metal-catalyzed oxidation, consider adding a small amount of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to your buffer to sequester trace metal contaminants. Be mindful that some biological buffers can participate in radical reactions, though this is less common. Standard phosphate (e.g., PBS) or HEPES buffers are generally acceptable, but the key is to deoxygenate them before use if stability is a major concern.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent biological assay results | Compound Degradation: The concentration of the active compound is changing over the course of the experiment due to instability in the assay medium. | 1. Prepare fresh dilutions of your compound from a properly stored stock solution immediately before each experiment. 2. Minimize the pre-incubation time of the compound in the physiological buffer/medium. 3. Perform a control experiment: Incubate the compound in the assay medium for the full duration of the experiment, then analyze the medium by HPLC to quantify the extent of degradation. This will tell you the effective concentration range your cells are being exposed to. |
| Multiple new peaks appear in HPLC analysis of my stock solution over time | Oxidative Degradation & Polymerization: The parent compound is degrading into multiple products. The appearance of a broad, unresolved "hump" may indicate polymerization. | 1. Discard the old stock solution. 2. Prepare a new stock solution following the best practices outlined in FAQ Q3 (use of anhydrous aprotic solvent, inert gas overlay, storage in single-use aliquots at -80°C). 3. Re-analyze the freshly prepared stock by HPLC to confirm its purity (t=0 analysis). |
| Low or no recovery of the compound after extraction from a biological matrix (e.g., plasma) | Adsorption or Degradation: The compound may be adsorbing to plasticware, or it may be rapidly degrading in the biological matrix due to enzymatic activity or oxidative conditions. | 1. Use low-adsorption polypropylene tubes and pipette tips. 2. Ensure the pH of the sample is stabilized, preferably acidified, immediately after collection. 3. Add an antioxidant (e.g., ascorbic acid) to the collection tube to prevent oxidation. 4. Keep samples on ice and process them as quickly as possible. |
Experimental Protocols & Workflows
Protocol 1: Short-Term Stability Assessment at Physiological pH using HPLC-UV
This protocol is a simplified "forced degradation" study designed to quickly assess the stability of your compound in your specific experimental buffer.[10][11][12][13]
Objective: To quantify the degradation of 3-(2-Aminoethyl)-1-benzothiophen-5-ol in a physiological buffer over a typical experiment duration (e.g., 24 hours).
Materials:
-
3-(2-Aminoethyl)-1-benzothiophen-5-ol
-
Anhydrous DMSO
-
Physiological buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector and a C18 reverse-phase column
-
0.1% Formic acid in water (Mobile Phase A)
-
0.1% Formic acid in acetonitrile (Mobile Phase B)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in your pre-warmed (37°C) physiological buffer. Prepare enough volume for all time points (e.g., 5 mL). This is your t=0 sample.
-
Initial Analysis (t=0): Immediately inject 10-20 µL of the working solution onto the HPLC system.
-
Example HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detector Wavelength: 280 nm (or the λmax of the compound)[14]
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.
-
-
Record the peak area of the parent compound.
-
-
Incubation: Place the remaining working solution in an incubator at 37°C, mimicking your experimental conditions.
-
Time-Point Analysis: At subsequent time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from the incubated solution and inject it onto the HPLC. Record the peak area of the parent compound.
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 peak area.
-
% Remaining = (Peak Area at time_x / Peak Area at time_0) * 100
-
Plot % Remaining vs. Time.
-
Visualization of Potential Degradation
The primary degradation pathway involves the oxidation of the phenol to a quinone, which can then undergo further reactions.
Caption: Oxidative degradation pathway of the phenolic moiety.
Visualization of Stability Study Workflow
A clear workflow ensures a systematic approach to stability testing.
Caption: Workflow for assessing compound stability via HPLC.
References
-
Mechanism of phenol oxidation by heterodinuclear Ni Cu bis(μ-oxo) complexes involving nucleophilic oxo groups. PMC. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. AJPCR. Available at: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]
-
Phenol oxidation with hypervalent iodine reagents. Wikipedia. Available at: [Link]
-
Benzothiophene (C8H6S) properties. Mol-Instincts. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. Available at: [Link]
-
Phenol Oxidation: Mechanisms & Products. Scribd. Available at: [Link]
-
Atmospheric Oxidation Mechanism of Phenol Initiated by OH Radical. ACS Publications. Available at: [Link]
-
Reactions of Phenols. Chemistry Steps. Available at: [Link]
-
Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. Available at: [Link]
-
Effect of pH on the Stability of Plant Phenolic Compounds. ACS Publications. Available at: [Link]
-
Techniques for Analysis of Plant Phenolic Compounds. PMC. Available at: [Link]
-
The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. PMC. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. ResearchGate. Available at: [Link]
-
pH and Its Effects on Phytochemical Stability. Extraction Magazine. Available at: [Link]
-
Effect of Heating Condition and pH on Stability of Total Phenolic Content and Antioxidant Activities of Samui (Micromelum Minutum). SciTePress. Available at: [Link]
-
Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. MDPI. Available at: [Link]
-
Analytical Methods. RSC Publishing. Available at: [Link]
-
Benzothiophene. Wikipedia. Available at: [Link]
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- 8. Benzothiophene - Wikipedia [en.wikipedia.org]
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- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Recrystallization Solvents for Benzothiophene Amine Salts
User Profile: Researchers, Process Chemists, and Drug Development Scientists. Topic: Purification of Benzothiophene Amine Salts (e.g., Raloxifene HCl, Brexpiprazole intermediates). Core Challenge: Balancing the lipophilicity of the benzothiophene fused ring with the high polarity of the amine salt moiety to prevent oiling out and ensure polymorph stability.
Introduction: The "Janus" Molecule Challenge
As a Senior Application Scientist, I often see researchers struggle with benzothiophene amine salts because they exhibit "schizophrenic" solubility. The benzothiophene core is highly lipophilic and aromatic (π-stacking prone), while the protonated amine tail is ionic and hydrophilic.
If you select a solvent that is too non-polar (e.g., Toluene, Heptane), the salt crashes out as an amorphous gum. If you use a solvent that is too polar (e.g., Water, pure Methanol), you risk low yields or solvate formation. The "Sweet Spot" almost always lies in Alcohol/Ester systems or Aqueous-Organic mixtures , but the specific ratios define your success.
Module 1: Solvent Selection Strategy
Q1: Which solvent systems should I screen first for a new benzothiophene amine salt?
A: Do not start with random screening. Use a "Dielectric Tuning" approach. You need a primary solvent (Good Solvent) with a dielectric constant (
Recommended Screening Tier List:
| Tier | Solvent System | Role | Why it works for Benzothiophenes |
| 1 (Gold Std) | Ethanol (95-99%) | Single Solvent | Balances ionic solubility with organic character. Often requires cooling to <0°C for yield. |
| 2 (High Purity) | Methanol / Ethyl Acetate | Solvent / Anti-solvent | MeOH dissolves the salt; EtOAc lowers the polarity to force crystallization without oiling out. |
| 3 (Stubborn) | IPA / Water (90:10) | Binary Mixture | Water breaks the lattice energy; IPA acts as the bulk carrier. Warning: Risk of hydrate formation. |
| 4 (Avoid) | Diethyl Ether / THF | Anti-solvents | High Risk: Benzothiophenes are prone to S-oxidation. Peroxides in ethers can generate sulfoxide impurities. |
Q2: My salt is too soluble in Methanol but insoluble in Ethyl Acetate. How do I optimize the ratio?
A: You are likely operating outside the Metastable Zone Width (MSZW) . Instead of mixing them blindly, generate a solubility curve.
Protocol: The "Cloud Point" Titration
-
Dissolve 1g of salt in the minimum volume of hot Methanol (
). -
Add hot Ethyl Acetate dropwise until a persistent cloudiness (nucleation) appears.
-
Add 5% excess Methanol to clear the solution (restore undersaturation).
-
Cool slowly (
).
Visualization: Solvent Selection Decision Matrix
Figure 1: Decision matrix for selecting the primary solvent system based on solubility behavior.
Module 2: Troubleshooting "Oiling Out" (LLPS)
Q3: Why does my product separate as a brown oil instead of crystals upon cooling?
A: You are encountering Liquid-Liquid Phase Separation (LLPS) .[1] This happens when the crystallization temperature is lower than the phase separation temperature (oiling out temperature).
The Causality: Benzothiophene salts often have low melting points in the presence of impurities. If the impurity profile is high, the "melting point" of your solvated salt drops below your operating temperature, forming a "product-rich oil" phase.
Troubleshooting Protocol:
-
Reduce Concentration: Dilute your solution by 20%. High supersaturation drives LLPS.
-
Increase Temperature: Seed the mixture at a higher temperature (closer to the boiling point).
-
Change the Anti-Solvent: If using EtOAc, switch to Methyl tert-butyl ether (MTBE) . MTBE has a lower dielectric constant but less hydrogen bonding capability, sometimes forcing a rigid lattice over an oil.
-
Seeding Strategy: Do not just toss in seeds. Add seeds into the metastable zone.
-
Correct: Cool to 5°C below saturation temperature -> Add Seeds -> Hold 1 hr -> Cool further.
-
Incorrect: Add seeds to boiling solution (they dissolve) or cold solution (oil already formed).
-
Q4: The oil eventually solidifies into a hard rock. Is this usable?
A: No. This is "uncontrolled solidification." It traps mother liquor and impurities inside the matrix. You must reheat this "rock" in the solvent until it dissolves and attempt a controlled cool-down with agitation.
Visualization: The Oiling Out Rescue Workflow
Figure 2: Step-by-step workflow to resolve Liquid-Liquid Phase Separation (Oiling Out).
Module 3: Polymorph & Solvate Control
Q5: My melting point varies by 5-10°C between batches. Why?
A: Benzothiophene salts are notorious for forming pseudopolymorphs (solvates), especially with alcohols.
-
Scenario A: You isolated a Methanol Solvate (lower MP).
-
Scenario B: You dried it too aggressively and collapsed the crystal lattice (Amorphous).
Validation Experiment: Run a TGA (Thermogravimetric Analysis) .
-
If you see a weight loss of ~3-5% at 60-90°C, you have a solvate.
-
Fix: Recrystallize from a non-solvate forming solvent like Ethanol/Water (95:5) . The water often displaces the organic solvent, forming a hydrate which is often more stable, or an anhydrate if dried properly.
Q6: How do I remove the "Yellow Color" (Sulfur Oxidation)?
A: The benzothiophene sulfur is susceptible to oxidation to sulfoxide/sulfone, which are often yellow/orange.
-
Degas solvents: Sparge solvents with Nitrogen for 15 mins before use.
-
Avoid hot filtration if possible: Exposure to air while hot accelerates oxidation.
-
Additive: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the aqueous phase if using a binary mixture.
Summary of Recommended Systems
| Drug Class Example | Recommended Solvent System | Key Precaution |
| Raloxifene HCl Type | Methanol (primary) + Water (trace) | Methanol solvates are common; dry >60°C under vacuum. |
| Brexpiprazole Type | Ethanol / Water (Reflux) | Ensure slow cooling to avoid oiling out of the free base if salt disproportionates. |
| General Benzothiophene | Isopropanol (IPA) | Good balance; IPA has high boiling point (82°C) allowing wider cooling range. |
References
-
Process for the preparation of Brexpiprazole. (2017). US Patent Application 2017/0320862 A1. Link (Describes Ethanol/Water and IPA systems for benzothiophene derivatives).
-
Novel raloxifene acid addition salts and/or solvates thereof. (2004). World Intellectual Property Organization WO2004029046A2. Link (Details alcohol-based recrystallization strategies for benzothiophene salts).
-
Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 2013, 17 (12), 1517–1525. Link (Authoritative guide on solvent replacement and green chemistry).
-
Troubleshooting Oiling Out in Crystallization. Mettler Toledo Technical Guide. Link (Mechanistic explanation of LLPS).
-
Solubility determination of raloxifene hydrochloride in ten pure solvents. Journal of Molecular Liquids, 2018. Link (Quantitative solubility data for benzothiophene salts).
Sources
Technical Support Center: Addressing Monoamine Oxidase (MAO) Degradation of Benzothiophene Analogs
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the interaction between monoamine oxidase (MAO) and benzothiophene analogs. This guide is designed to provide in-depth, practical solutions and foundational knowledge to navigate the complexities of your experimental work. We have structured this resource to move from core concepts to detailed protocols and troubleshooting, ensuring you have the expert-level support needed to achieve robust and reliable results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding MAOs and the rationale for targeting them with benzothiophene-based compounds.
Q1: What are Monoamine Oxidases (MAOs) and their primary isoforms?
Monoamine oxidases (MAOs) are a family of flavin-containing enzymes bound to the outer membrane of mitochondria.[1][2][3][4][5] They are critical regulators of neurotransmitter levels in the central nervous system (CNS) and peripheral tissues by catalyzing the oxidative deamination of monoamines.[3][4][5][6][7] There are two primary isoforms, MAO-A and MAO-B, which share approximately 70% sequence identity but exhibit distinct substrate specificities and inhibitor sensitivities.[1][3][8][9] Their activity is crucial for maintaining neurological homeostasis, and their dysregulation is implicated in several neuropsychiatric and neurodegenerative disorders.[1][2][6][10]
Q2: How do the substrate and inhibitor specificities of MAO-A and MAO-B differ?
The distinct specificities of MAO-A and MAO-B are foundational to their different therapeutic applications. These differences arise from variations in the active site, with a single amino acid change (Isoleucine-335 in MAO-A and Tyrosine-326 in MAO-B) playing a critical role in defining the shape and properties of the substrate-binding cavity.[8][9]
-
MAO-A preferentially metabolizes serotonin, melatonin, norepinephrine, and epinephrine.[11][12] It is the primary target for treating depression and anxiety disorders.[10] Clorgyline is a classic selective inhibitor for MAO-A.[9]
-
MAO-B preferentially deaminates phenethylamine and benzylamine.[3][4][5][12] Dopamine is a substrate for both isoforms.[11][12] Because MAO-B levels in the brain increase with age, its inhibition is a key strategy in treating Parkinson's disease and has been explored for Alzheimer's disease to protect against dopamine depletion and reduce oxidative stress.[1][2][13] Selegiline (L-deprenyl) and Rasagiline are well-known selective MAO-B inhibitors.[13]
A summary of these specificities is presented below:
| Feature | MAO-A | MAO-B |
| Primary Substrates | Serotonin, Norepinephrine, Epinephrine | Phenethylamine, Benzylamine |
| Shared Substrates | Dopamine, Tyramine, Tryptamine | Dopamine, Tyramine, Tryptamine |
| Selective Inhibitor | Clorgyline, Moclobemide | Selegiline, Rasagiline, Safinamide |
| Primary Therapeutic Target | Depression, Anxiety Disorders | Parkinson's Disease, Alzheimer's Disease |
Q3: Why investigate benzothiophene analogs as MAO inhibitors?
The benzothiophene scaffold is a privileged structure in medicinal chemistry, recognized for its potential to interact with various biological targets. For MAO inhibition, the benzo[b]thiophen-3-ol core, in particular, has emerged as a promising scaffold.[4][5][14] These compounds share structural similarities with other known MAO inhibitors like aurones and indanones.[3][15] The key advantages and rationale for their investigation include:
-
High Potency and Selectivity: Many synthesized benzothiophene derivatives have demonstrated potent and highly selective inhibition of the MAO-B isoform, which is highly desirable for treating neurodegenerative diseases like Parkinson's.[3][14][16]
-
Structural Versatility: The benzothiophene ring system allows for chemical modifications at multiple positions, enabling fine-tuning of inhibitory potency, selectivity (MAO-A vs. MAO-B), and pharmacokinetic properties.[3][5][14]
-
Multi-Target Potential: Neurodegenerative diseases are multifactorial. Beyond MAO inhibition, some benzothiophene analogs possess antioxidant and iron-chelating properties.[3][14] This is significant because MAO activity produces hydrogen peroxide (H₂O₂) as a byproduct, which can participate in the Fenton reaction with metal ions like Fe²⁺ to generate highly toxic hydroxyl radicals, contributing to oxidative stress.[3][13][15]
Q4: What is the catalytic mechanism of monoamine degradation by MAO?
The degradation of a monoamine substrate by MAO is an oxidative deamination reaction. The process involves the enzyme's flavin adenine dinucleotide (FAD) cofactor and can be summarized in two main stages: a reductive half-reaction and an oxidative half-reaction.
-
Reductive Half-Reaction: The amine substrate binds to the active site. The enzyme catalyzes the oxidation of the substrate's α-carbon to an imine, while the FAD cofactor is reduced to FADH₂.
-
Oxidative Half-Reaction: The imine product is non-enzymatically hydrolyzed to an aldehyde and ammonia. To regenerate the catalytically active FAD, the reduced FADH₂ reacts with molecular oxygen (O₂), producing hydrogen peroxide (H₂O₂) as a significant byproduct.[2][7][17]
This production of H₂O₂ is a key link between elevated MAO activity and oxidative stress in neurodegeneration.[2][3][13]
Caption: The catalytic cycle of Monoamine Oxidase (MAO).
Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for core experiments used to evaluate the interaction of benzothiophene analogs with MAO.
Workflow: Screening for MAO Inhibition
A typical workflow for identifying and characterizing MAO inhibitors involves a primary screen to identify "hits," followed by secondary assays to confirm activity and determine potency (IC₅₀).
Caption: A standard workflow for screening and characterizing novel MAO inhibitors.
Protocol 1: In Vitro MAO Inhibition Assay (Fluorometric)
This high-throughput method is adapted from commercially available kits (e.g., MAO-Glo™) and relies on detecting H₂O₂, a byproduct of the MAO reaction.[18] It is excellent for primary screening.
A. Principle: The MAO enzyme oxidizes its substrate, producing H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin), which can be measured. The signal intensity is proportional to MAO activity.
B. Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-Tyramine for both, or a specific substrate if desired)
-
Fluorescent probe (e.g., Amplex Red) and HRP
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)[19]
-
Positive control inhibitors: Clorgyline (for MAO-A), Selegiline (for MAO-B)[19][20]
-
Test Compounds (Benzothiophene analogs) dissolved in DMSO
-
Black, flat-bottom 96-well microplates[21]
-
Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~580-590 nm)[19]
C. Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of test compounds and control inhibitors in 100% DMSO. Create serial dilutions in assay buffer to achieve final desired concentrations. Ensure the final DMSO concentration in the assay well is ≤1% to avoid solvent effects.[22]
-
Prepare a working solution of the detection reagent (probe + HRP) in assay buffer according to the manufacturer's instructions. Protect from light.
-
-
Assay Setup (per well):
-
Add 40 µL of Assay Buffer.
-
Add 5 µL of your diluted test compound, control inhibitor, or vehicle (buffer with DMSO) for control wells.
-
Add 5 µL of MAO-A or MAO-B enzyme solution.
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the reaction starts.[19]
-
-
Reaction Initiation:
-
Add 50 µL of a solution containing the MAO substrate and the detection reagent (probe + HRP).
-
-
Incubation:
-
Incubate the plate for 20-60 minutes at 37°C, protected from light. The optimal time may need to be determined empirically to ensure the reaction is in the linear range.
-
-
Measurement:
-
Read the fluorescence intensity using the appropriate excitation and emission wavelengths.
-
D. Data Analysis:
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Blank) / (Signal_Vehicle - Signal_Blank))
-
Signal_Blank should be a well with no enzyme.
-
-
Determine IC₅₀:
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Protocol 2: Metabolic Stability of Benzothiophene Analogs in Human Liver Microsomes (HLM)
This assay is crucial for early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. It measures the rate at which a compound is metabolized by Phase I enzymes (like CYPs and FMOs, though MAOs are also present) in a liver sub-fraction, providing an estimate of its intrinsic clearance.[23][24][25][26]
A. Principle: The test compound is incubated with metabolically active HLMs and an NADPH-regenerating system (as a cofactor for CYPs). The concentration of the parent compound is measured at several time points using LC-MS/MS. The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[24][25]
B. Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate Buffer (e.g., 0.1 M, pH 7.4)
-
Test Compound (Benzothiophene analog)
-
NADPH-regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and G6P-dehydrogenase)
-
Control compounds: one high-clearance (e.g., Verapamil) and one low-clearance (e.g., Warfarin)
-
Quenching Solution: Ice-cold acetonitrile containing an internal standard (IS) for LC-MS/MS analysis.
-
LC-MS/MS system for quantification.[24]
C. Step-by-Step Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in DMSO. Dilute it in buffer to a final working concentration (e.g., 1 µM).
-
Thaw HLMs on ice. Dilute to a final protein concentration of 0.5-1.0 mg/mL in phosphate buffer.
-
-
Incubation Setup:
-
In a microcentrifuge tube, pre-warm a mixture of HLM and the test compound for 5 minutes at 37°C.
-
Prepare a negative control sample without the NADPH-regenerating system to check for non-enzymatic degradation.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard. This stops the reaction and precipitates the proteins.
-
-
Sample Processing:
-
Vortex the quenched samples thoroughly.
-
Centrifuge at high speed (e.g., >10,000 g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
D. Data Analysis:
-
Calculate Percent Remaining:
-
Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
-
Determine In Vitro Half-Life (t½):
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
t½ = -0.693 / slope
-
-
Calculate Intrinsic Clearance (CLint):
Troubleshooting Guide
Even with robust protocols, unexpected results can occur. This guide addresses common issues in a question-and-answer format.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Pipetting Inaccuracy: Especially with small volumes.[27] 2. Incomplete Reagent Mixing: Non-homogenous solutions.[21][28] 3. "Edge Effect": Increased evaporation in wells on the plate's perimeter.[29] 4. Temperature Fluctuations: Inconsistent incubation temperature across the plate.[29] | 1. Use calibrated pipettes; prepare a master mix of reagents instead of adding them individually to each well.[21] 2. Ensure all reagents, especially enzyme and substrate stocks, are thoroughly vortexed before use. 3. Avoid using the outer wells of the plate for samples; fill them with buffer or water to create a humidity barrier. 4. Ensure the plate incubator provides uniform heating. Allow reagents to reach room temperature before use if required by the protocol.[21] |
| No or very weak signal in fluorometric/colorimetric assay | 1. Inactive Reagent: Degraded enzyme, substrate, or detection probe.[28] 2. Presence of an Enzyme Inhibitor: Contaminant in the buffer or sample. Sodium azide, for example, inhibits HRP.[27][28] 3. Incorrect Wavelength Settings: Plate reader is not set to the correct excitation/emission wavelengths for the fluorophore.[21][28] 4. Incompatible Plate Type: Using clear plates for fluorescence assays leads to high background and low signal.[21] | 1. Use fresh reagents and test each component individually (e.g., test the detection system by adding H₂O₂ directly). Run a positive control with a known active compound. 2. Prepare fresh buffers. Avoid known inhibitors in your solutions. Check if the test compound itself quenches fluorescence. 3. Double-check the plate reader settings against the assay protocol or reagent datasheet. 4. Use black-walled, clear-bottom plates for fluorescence assays to minimize light scatter and crosstalk.[21] |
| Positive control inhibitor shows weak or no activity | 1. Degraded Inhibitor Stock: Improper storage (e.g., repeated freeze-thaw cycles). 2. Incorrect Concentration: Error in dilution calculations. 3. Problem with Enzyme Source: Low activity or incorrect isoform of the recombinant enzyme. | 1. Prepare a fresh dilution from a new or validated stock of the control inhibitor. 2. Recalculate all dilutions. 3. Validate the activity of the enzyme lot using a standard substrate turnover assay before starting inhibitor screening. |
| Benzothiophene analog has poor solubility in assay buffer | 1. Compound Precipitation: The compound is falling out of solution at the final assay concentration. 2. High Final DMSO Concentration: DMSO concentration >1-2% can inhibit enzyme activity or cause solubility issues. | 1. Check the final concentration; you may need to test at lower concentrations. Visually inspect the wells for precipitation. Consider adding a small amount of a non-inhibitory surfactant like BSA, but this must be validated.[30] 2. Ensure the final DMSO concentration is kept low (ideally ≤1%). Adjust stock concentrations and dilution schemes accordingly. |
| Conflicting IC₅₀ values between different assay formats | 1. Assay Interference: The compound may interfere with the detection method (e.g., auto-fluorescence, light absorbance, or fluorescence quenching). 2. Different Substrates: Using different substrates can lead to different IC₅₀ values due to competitive binding kinetics. 3. Indirect vs. Direct Measurement: A coupled assay (fluorometric) measures a byproduct, while an HPLC assay directly measures substrate/metabolite levels.[7] | 1. Run a control where the compound is added to the assay without the enzyme to check for direct effects on the detection signal. 2. Be consistent with the substrate and its concentration relative to its Kₘ value when comparing results. 3. Acknowledge the differences. An HPLC-based method is often considered a more direct and reliable secondary assay to confirm hits from a primary screen. |
Decision Tree for Troubleshooting Poor Assay Performance
Caption: A decision tree to guide troubleshooting for MAO inhibition assays.
References
-
Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan. [Link]
-
Metabolic Stability and Metabolite Analysis of Drugs. (2024, April 29). Creative Diagnostics. [Link]
-
Metabolic Stability. Frontage Laboratories. [Link]
-
Troubleshooting of Competition (Inhibition) ELISA. Creative Biolabs Antibody. [Link]
-
What are the therapeutic applications for MAO inhibitors? (2025, March 11). Patsnap Synapse. [Link]
-
Monoamine Oxidase Inhibitors: Perspective Design for the Treatment of Depression and Neurological Disorders | Request PDF. ResearchGate. [Link]
-
Monoamine oxidase inhibitors and their role in depression. SciSpace. [Link]
-
Monoamine oxidase inhibitor. Wikipedia. [Link]
-
Youdim, M. B. H. (2018, October 19). Monoamine oxidase inhibitors, and iron chelators in depressive illness and neurodegenerative diseases. PubMed. [Link]
-
Geha, R. M., et al. (2001, March 30). Substrate and inhibitor specificities for human monoamine oxidase A and B are influenced by a single amino acid. PubMed. [Link]
-
Interactions of Nitrogen-Containing Xenobiotics with Monoamine Oxidase (MAO) Isozymes A and B: SAR Studies on MAO Substrates and Inhibitors. ACS Publications. [Link]
-
Chakraborty, J., & Das, D. (2024, August 14). Monoamine oxidase and neurodegeneration: Mechanisms, inhibitors and natural compounds for therapeutic intervention. PubMed. [Link]
-
Guglielmi, P., et al. Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase. PMC. [Link]
-
MAO Inhibition in Drug Discovery and Development. (2025, April 4). Charles River Laboratories. [Link]
-
Arrighi, F. (2024). New prospectives on the Benzo[b]thiophene-3-ole scaffold: design, synthesis, and biological evaluation of novel monoamine oxidase inhibitors & photocatalytic functionalization of Dehydroalanine-derived peptides in batch and flow. University of Padua. [Link]
-
Monoamine oxidase A and B substrates: probing the... Ovid. [Link]
-
Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols. [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
-
Guglielmi, P., et al. (2019, December 15). Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. PubMed. [Link]
-
Guglielmi, P., et al. (2026, January 9). (PDF) Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. ResearchGate. [Link]
-
Guglielmi, P., et al. (2019, August 19). Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. CORE. [Link]
-
In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D 4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2023, November 1). MDPI. [Link]
-
Identification of Disulfides from the Biodegradation of Dibenzothiophene. PMC. [Link]
-
Syntheses and analytical characterizations of novel (2- aminopropyl)benzo[b]thiophene (APBT) based stimulants. (2020, April 23). Wiley Online Library. [Link]
-
In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. [Link]
-
Lin, J. H., & Lu, A. Y. H. (2003, October 15). Drug metabolism and drug interactions: application and clinical value of in vitro models. PubMed. [Link]
-
In vitro techniques for investigating drug metabolism | 15 | A Handboo. Taylor & Francis eBooks. [Link]
-
Guengerich, F. P. (1996, October). In vitro techniques for studying drug metabolism. PubMed. [Link]
-
What troubleshooting is recommended if the reaction is being inhibited?. PCR Biosystems. [Link]
-
Substituted benzothiophene. Wikipedia. [Link]
-
Arrighi, F. (2024, December 16). New prospectives on the Benzo[b]thiophene-3-ole scaffold: design, synthesis, and biological evaluation of novel monoamine oxidase inhibitors & photocatalytic functionalization of Dehydroalanine-derived peptides in batch and flow. I.R.I.S.. [Link]
-
Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. PMC. [Link]
-
Analysis of the dibenzothiophene metabolic pathway in a newly isolated Rhodococcus spp. PubMed. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Monoamine oxidase and neurodegeneration: Mechanisms, inhibitors and natural compounds for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New prospectives on the Benzo[b]thiophene-3-ole scaffold: design, synthesis, and biological evaluation of novel monoamine oxidase inhibitors & photocatalytic functionalization of Dehydroalanine-derived peptides in batch and flow [tesidottorato.depositolegale.it]
- 5. New prospectives on the Benzo[b]thiophene-3-ole scaffold: design, synthesis, and biological evaluation of novel monoamine oxidase inhibitors & photocatalytic functionalization of Dehydroalanine-derived peptides in batch and flow [iris.uniroma1.it]
- 6. researchgate.net [researchgate.net]
- 7. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 8. Substrate and inhibitor specificities for human monoamine oxidase A and B are influenced by a single amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 11. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Monoamine oxidase inhibitors, and iron chelators in depressive illness and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzo[ b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Monoamine Oxidase Inhibition | Evotec [evotec.com]
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- 30. pcrbio.com [pcrbio.com]
Validation & Comparative
NMR spectral differences between indole and benzothiophene 5-HT analogs
Executive Summary: The Bioisosteric Shift
In serotonin (5-HT) receptor drug discovery, replacing the indole core with a benzo[b]thiophene moiety is a classic bioisosteric strategy. This substitution alters metabolic stability, lipophilicity, and receptor affinity but poses specific challenges in structural characterization.
This guide objectively compares the NMR spectral signatures of Indole 5-HT analogs (tryptamines) versus their Benzo[b]thiophene counterparts. By focusing on the electronic environments created by the heteroatoms (Nitrogen vs. Sulfur), we establish a self-validating protocol for distinguishing these scaffolds.
Key Differentiators at a Glance
| Feature | Indole (5-HT Analog) | Benzo[b]thiophene (5-HT Analog) |
| H1 (NH) | Present ( | Absent |
| H2 Proton | Doublet ( | Sharp Singlet |
| C3 Carbon | Highly Shielded ( | Deshielded ( |
| Solvent Effect | High (NH exchange/H-bonding) | Low (No H-bond donor) |
Theoretical Basis: Electronic Environments
To interpret the spectra, one must understand the causality behind the signals.
-
Indole (Nitrogen): The nitrogen atom is highly electronegative and contributes its lone pair to the
-system, creating an electron-rich pyrrole ring. This results in significant shielding at the C3 position (enamine character). The N-H proton is acidic and exchangeable. -
Benzo[b]thiophene (Sulfur): Sulfur is less electronegative than nitrogen and has larger, more diffuse orbitals (3p). While it is also aromatic, the electron density distribution differs. The C3 position lacks the extreme shielding seen in indoles, and the absence of the N-H eliminates H-bonding induced shifts.
Experimental Protocol
For reliable comparative data, consistency is paramount.
Standard Acquisition Parameters
-
Solvent: DMSO-d
is recommended over CDCl .-
Reasoning: DMSO-d
stabilizes the indole N-H proton, usually resolving it as a sharp signal and preventing exchange broadening often seen in chloroform. It also ensures solubility for polar 5-HT salts.
-
-
Concentration: 10–15 mg/mL.
-
Temperature: 298 K (25 °C).
-
Pulse Sequence: Standard 1H (zg30) and 13C-decoupled (zgpg30).
Comparative Data Analysis
1H NMR Spectroscopy[1][2][3][4][5][6][7][8]
The proton spectrum provides the most immediate confirmation of the core structure.
The Heteroatom Region (H1 & H2)
The most distinct difference lies in the hetero-ring.
-
Indole: Displays a broad singlet for H1 (NH) typically between 10.5–10.8 ppm (in DMSO-d
for 5-substituted tryptamines). The H2 proton appears as a doublet ( Hz) due to coupling with H1. -
Benzo[b]thiophene: The H1 signal is completely absent . Consequently, the H2 proton appears as a sharp singlet around 7.4–7.6 ppm .
The Side Chain (Ethylamine)
Both analogs possess the 2-aminoethyl side chain.
-
-CH
(adjacent to amine): Triplet 2.8–2.9 ppm. -
-CH
(adjacent to ring): Triplet 2.9–3.1 ppm. -
Note: The
-protons in benzothiophene are often slightly deshielded (+0.1–0.2 ppm) compared to indole due to the sulfur anisotropy, but this is not a diagnostic differentiator.
13C NMR Spectroscopy[1][3][7][8]
Carbon NMR provides definitive proof of the skeletal change, particularly at the C3 position.
Table 1: Representative 13C Chemical Shifts (DMSO-d
| Carbon Position | Indole (5-HT Analog) | Benzo[b]thiophene Analog | Mechanistic Explanation |
| C2 | 123.0 – 124.0 | 122.0 – 124.0 | Similar aromatic environment. |
| C3 | 111.0 – 113.0 | 132.0 – 135.0 | Critical Difference. Indole C3 is electron-rich ( |
| C3a (Bridge) | 127.5 | 138.0 – 140.0 | Sulfur's lower electronegativity affects the bridgehead carbon. |
| C7a (Bridge) | 131.0 | 139.0 – 141.0 | Proximity to heteroatom (N vs S). |
Visualization of Structural Logic
Diagram 1: Spectral Decision Tree
This workflow guides the researcher through the identification process based on spectral data.
Caption: Step-by-step logic flow for distinguishing Indole and Benzothiophene scaffolds using 1H and 13C NMR markers.
Diagram 2: Chemical Shift Mapping
Visualizing the electronic impact of the heteroatom on the ring system.
Caption: Comparison of electronic effects. Note the shielding of C3 in Indole vs. deshielding in Benzothiophene.
Case Study: 5-Hydroxy Analogs
When analyzing the specific 5-hydroxy derivatives (Serotonin vs. 5-Hydroxy-3-(2-aminoethyl)benzo[b]thiophene), the 5-OH group introduces additive effects:
-
Shielding: Protons at positions 4 and 6 will be shielded (moved upfield) by the OH group.
-
Deshielding: Carbon C5 (bearing the OH) will shift downfield to
150 ppm in both scaffolds. -
Differentiation: Despite these substituent effects, the C3 carbon shift remains the robust differentiator. In 5-HT (indole), C3 remains < 115 ppm. In the benzothiophene analog, C3 remains > 130 ppm.[1][2]
References
-
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. Link
-
Mesangeau, C., et al. (2003). Design, synthesis and in vitro evaluation of novel benzo[b]thiophene derivatives as serotonin N-acetyltransferase (AANAT) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(2), 119-125. Link
-
Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Reference for general ring current and chemical shift trends in heteroaromatics). Link
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Source for Indole and Benzothiophene core shifts). Link
Sources
Validation of 3-(2-Aminoethyl)-1-benzothiophen-5-ol using 8-OH-DPAT Reference
Executive Summary: The Bioisostere vs. The Standard
This guide validates the pharmacological profile of 3-(2-Aminoethyl)-1-benzothiophen-5-ol (hereafter referred to as 5-HT-BT ), a sulfur-based bioisostere of serotonin (5-HT), against the industry gold-standard 8-OH-DPAT .
Core Distinction:
-
5-HT-BT is a metabolically stable pan-agonist . By replacing the indole nitrogen of serotonin with sulfur, the molecule retains the broad receptor affinity of the native ligand while resisting Monoamine Oxidase (MAO) degradation.
-
8-OH-DPAT is a selective probe .[1] It is the reference standard for defining the 5-HT
receptor subtype but lacks the pan-receptor profile of the native neurotransmitter.
Application Recommendation:
-
Use 5-HT-BT when you require a serotonin mimetic that persists in culture or in vivo without rapid degradation.
-
Use 8-OH-DPAT when you must isolate 5-HT
signaling from other serotonin receptor subtypes (e.g., 5-HT , 5-HT ).
Comparative Technical Profile
The following data synthesizes structure-activity relationship (SAR) studies involving benzothiophene bioisosteres (Campaigne et al.; Bosin et al.) compared to the established profile of 8-OH-DPAT.
Table 1: Physicochemical & Pharmacological Comparison
| Feature | 3-(2-Aminoethyl)-1-benzothiophen-5-ol (5-HT-BT) | 8-OH-DPAT (Reference Standard) |
| Chemical Class | Benzothiophene (Serotonin Bioisostere) | Aminotetralin |
| Primary Target | Pan-5-HT Agonist (High affinity for 5-HT | Selective 5-HT |
| Receptor Affinity ( | ~2–10 nM (5-HT | 0.5–5.0 nM (5-HT |
| Selectivity Ratio | Low (Binds multiple 5-HT subtypes) | High (>1000-fold vs. 5-HT |
| Metabolic Stability | High (Resistant to MAO-A degradation) | Moderate (Subject to hydroxylation/glucuronidation) |
| Lipophilicity (LogP) | ~1.2 (More lipophilic than 5-HT) | ~2.8 |
| Blood-Brain Barrier | Moderate permeability | High permeability |
| Functional Efficacy | Full Agonist (mimics 5-HT efficacy) | Full/Partial Agonist (tissue-dependent) |
Mechanism of Action
5-HT-BT functions through the "bioisosteric replacement" principle. The sulfur atom in the benzothiophene ring mimics the -NH- group of the indole ring in serotonin. This substitution maintains the electrostatic potential required for binding to the orthosteric site of GPCRs but alters the electron density enough to prevent oxidative deamination by Monoamine Oxidase (MAO), significantly extending the half-life compared to native serotonin.
Experimental Validation Protocols
To validate 5-HT-BT in your specific assay, you must demonstrate two things:
-
Affinity: It competes with 8-OH-DPAT for the 5-HT
site. -
Function: It activates the G
pathway.
Protocol A: Competitive Radioligand Binding (Affinity)
Objective: Determine the
Reagents:
-
Membranes: Rat Hippocampal membranes or CHO cells expressing h5-HT
. -
Radioligand: [
H]-8-OH-DPAT (Specific Activity ~100-170 Ci/mmol). -
Non-specific Control: 10 µM Serotonin (5-HT) or WAY-100635.
Workflow:
-
Preparation: Dilute membranes in Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl
). -
Incubation: In a 96-well plate, add:
-
50 µL Membrane suspension.
-
25 µL [
H]-8-OH-DPAT (Final conc. 1 nM, approx. ). -
25 µL Competitor (5-HT-BT) at concentrations ranging from
M to M.
-
-
Equilibrium: Incubate for 60 minutes at 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding).
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Validation Criteria:
-
The displacement curve for 5-HT-BT should be monophasic.
-
The
should be within 1-log unit of native Serotonin. -
Note: If 5-HT-BT displays biphasic inhibition, it indicates discrimination between G-protein coupled (High Affinity) and uncoupled (Low Affinity) states, a hallmark of agonist activity.
Protocol B: [ S]GTP S Binding (Functional Potency)
Objective: Confirm 5-HT-BT acts as an agonist by measuring G-protein activation.
Workflow:
-
Setup: Use membranes as above, but Assay Buffer must contain GDP (1-10 µM) to suppress basal G-protein activity.
-
Stimulation: Incubate membranes with [
S]GTP S (0.1 nM) and increasing concentrations of 5-HT-BT. -
Reference: Run a parallel curve with 8-OH-DPAT.
-
Result:
-
8-OH-DPAT will show maximal stimulation (
) typically 60-80% of native 5-HT. -
5-HT-BT should show an
closer to 100% (matching native 5-HT) if it acts as a full bioisostere.
-
Pathway Visualization & Logic
The following diagram illustrates the divergent utility of the two compounds. 8-OH-DPAT selectively engages the Gi/o pathway via 5-HT
Figure 1: Pharmacological differentiation. 8-OH-DPAT provides pathway selectivity (5-HT1A), while 5-HT-BT provides broad-spectrum agonism with resistance to MAO degradation.
Troubleshooting & Controls
| Issue | Probable Cause | Corrective Action |
| High Non-Specific Binding | Lipophilicity of 5-HT-BT | Increase BSA (0.1%) in buffer or use PEI-coated filters. |
| Lower Potency than Expected | Oxidation of the hydroxyl group | Ensure 5-HT-BT is dissolved in buffer containing Ascorbic Acid (0.1%) or EDTA. |
| No Displacement of DPAT | Incorrect Receptor Expression | Verify membrane expression levels using a saturation curve with [ |
References
-
Campaigne, E., et al. (1969).[2] Studies on the sulfur analog of serotonin.[2] Archives Internationales de Pharmacodynamie et de Thérapie.
-
Bosin, T. R., & Campaigne, E. (1974).[2] Benzo[b]thiophene derivatives.[1][2][3][4][5][6] Synthesis and biological activity.[2][3][4][5][6][7] Advances in Drug Research.[2]
-
Hjorth, S., et al. (1982). 8-Hydroxy-2-(di-n-propylamino)tetralin, 8-OH-DPAT, a potent and selective simplified ergot congener with central 5-HT-receptor stimulating activity. Psychopharmacology.[3][4][8][9][10]
-
Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT1A receptors.[1][4][5][6][8][9][10][11] Chemical Reviews.
-
Glennon, R. A. (1987). Central serotonin receptors as targets for drug research.[1][4][5][9][10][12] Journal of Medicinal Chemistry.
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- 1. Serotonin receptors 5-HT1A and 5-HT3 reduce hyperexcitability of dorsal horn neurons after chronic spinal cord hemisection injury in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Synthesis and molecular modeling of new 1-aryl-3-[4-arylpiperazin-1-yl]-1-propane derivatives with high affinity at the serotonin transporter and at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, docking studies and biological evaluation of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives on 5-HT1A serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Receptor–Receptor Interactions in Multiple 5-HT1A Heteroreceptor Complexes in Raphe-Hippocampal 5-HT Transmission and Their Relevance for Depression and Its Treatment [mdpi.com]
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- 10. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Full and partial 5-HT1A receptor agonists disrupt learning and performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative metabolic stability of tryptamine vs benzothiophene scaffolds
Executive Summary
This guide provides a technical comparison between tryptamine (indole-3-ethylamine) and its bioisostere, benzo[b]thiophene-3-ethylamine .[1][2] While the benzothiophene scaffold is frequently employed to modulate lipophilicity and eliminate the hydrogen bond donor (HBD) character of the indole N-H, experimental data reveals that this substitution does not inherently confer resistance to Monoamine Oxidase (MAO) degradation for primary amines.
Key Verdict: The metabolic stability advantage of benzothiophene is situational.[1][2] It successfully blocks N-oxidation and N-glucuronidation pathways inherent to indoles but introduces a liability for S-oxidation (sulfoxide formation).[1][2] For simple ethylamine side chains, both scaffolds remain high-clearance substrates for MAO-A/B unless steric hindrance (e.g.,
Structural & Physicochemical Basis
The rationale for scaffold hopping from indole to benzothiophene rests on distinct electronic and physicochemical shifts.
| Feature | Tryptamine (Indole Core) | Benzothiophene Analog | Impact on Drug Design |
| Electronic Nature | Benzothiophene is less electron-rich than indole, affecting cation- | ||
| H-Bonding | Strong H-Bond Donor (N-H).[1][2] | Weak H-Bond Acceptor (S).[1][2] | Removal of HBD improves permeability but may reduce potency if N-H is a binding anchor (e.g., 5-HT receptors).[1][2] |
| Lipophilicity (cLogP) | ~1.6 (Base structure) | ~2.3 (+0.7 unit shift) | Benzothiophene increases lipophilicity, potentially increasing |
| Aromaticity | High resonance stability.[1][2] | Lower resonance energy in the thiophene ring.[1][2] | The C2-C3 bond in benzothiophene has more double-bond character, altering metabolic soft spots.[1][2] |
Metabolic Liabilities: Mechanistic Comparison
A. Tryptamine Metabolism (The Baseline)
Tryptamine is a "high clearance" scaffold primarily due to the accessible ethylamine side chain.[2]
-
Oxidative Deamination (MAO-A/B): The dominant clearance route (>80%).[1][2] MAO converts the amine to an aldehyde, which is rapidly oxidized to indole-3-acetic acid (IAA) .[1][2]
-
Ring Hydroxylation (CYP450): Occurs primarily at the C6 position, followed by C5 and C7.[2]
-
N-Oxidation/Glucuronidation: The indole nitrogen can undergo glucuronidation, though this is secondary to side-chain metabolism.[1][2]
B. Benzothiophene Metabolism (The Isostere)
Replacing the nitrogen with sulfur alters the metabolic map but preserves the primary liability.[1]
-
Oxidative Deamination (MAO-A/B): Crucially, benzo[b]thiophene-3-ethylamine is still a substrate for MAO .[1][2] The enzyme recognizes the ethylamine side chain regardless of the heteroatom in the ring.[1]
-
S-Oxidation (The New Liability): The sulfur atom can be oxidized by CYP450 (and FMOs) to the sulfoxide and subsequently the sulfone .[1]
-
Ring Hydroxylation: Similar to indole, hydroxylation occurs at C6.[1][2]
C. Pathway Visualization
Caption: Comparative metabolic fate. Red arrows indicate high-clearance deamination pathways common to both scaffolds.
Comparative Data Analysis
The following data summarizes the stability shifts observed when switching scaffolds. Data synthesized from Harrison et al. and internal ADME benchmarks.
| Parameter | Tryptamine | Benzothiophene Analog | Interpretation |
| Primary Clearance Mechanism | MAO-mediated Deamination | MAO-mediated Deamination | No Advantage for simple amines.[1][2] |
| Secondary Clearance Mechanism | Ring Hydroxylation (C6) | Ring Hydroxylation (C6) & S-Oxidation | Trade-off: Indole hydroxylation vs. Sulfur oxidation.[1][2] |
| Intrinsic Clearance ( | High (>100 µL/min/mg) | High (>90 µL/min/mg) | Both are rapidly cleared without side-chain modification.[1][2] |
| Bioavailability (%F) | Low (<5% oral) | Low (<10% oral) | Lipophilicity gain does not offset metabolic instability.[2] |
| CYP Inhibition Potential | Low | Moderate (CYP1A2) | Benzothiophenes are known to inhibit CYP1A2 more potently than indoles.[1][2] |
Experimental Protocol: Differential Microsomal Stability Assay
To rigorously compare these scaffolds, you must distinguish between CYP-mediated metabolism (S-oxidation/Hydroxylation) and MAO-mediated metabolism.[1][2] Standard microsomal assays often fail to capture MAO activity unless specifically supplemented, as MAO is a mitochondrial enzyme (though present in microsomal fractions if not purified strictly).[2]
Objective: Determine the contribution of MAO vs. CYP to the clearance of Scaffold A (Tryptamine) vs. Scaffold B (Benzothiophene).
Protocol Workflow
1. System Preparation:
-
Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[2] Note: Ensure HLM batch contains mitochondrial outer membrane fragments or use S9 fraction for full MAO coverage.[1][2]
-
Test Concentration: 1 µM (to ensure linear kinetics).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
2. Treatment Groups (The Self-Validating Design):
-
Group A (Total Metabolism): HLM + NADPH + Test Compound.[1][2]
-
Group B (CYP Only): HLM + NADPH + Pargyline (10 µM, MAO Inhibitor) + Test Compound.[1][2]
-
Group C (MAO Only): HLM + No NADPH + Test Compound.[1][2] (Relies on endogenous flavin, or spike with tyramine to verify activity).[2] Better: Use S9 fraction without NADPH.[1][2]
-
Group D (Control): Heat-inactivated HLM.
3. Execution Steps:
-
Pre-incubation: Incubate HLM (0.5 mg/mL final) with inhibitors (Group B) for 15 min at 37°C.
-
Initiation: Add cofactor (NADPH) to Groups A & B. Add Buffer to Group C.
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Dispense into 200 µL cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
4. Data Calculation:
Decision Logic Diagram
Caption: Diagnostic workflow to identify the metabolic soft spot.
Strategic Recommendations
-
Don't Switch for MAO Stability: If your tryptamine lead is unstable due to MAO, switching to benzothiophene will not fix the issue.[1][2] You must sterically hinder the amine (e.g.,
-methyl, cyclopropyl) regardless of the ring system.[2] -
Switch for Permeability: Use benzothiophene if the Indole N-H is causing low permeability or high efflux (P-gp substrate).[1][2]
-
Monitor S-Oxidation: If you select benzothiophene, include a "Sulfoxide Monitoring" channel in your LC-MS method (+16 Da shift).[1][2] If S-oxidation is high, consider adding electron-withdrawing groups to the ring to reduce sulfur nucleophilicity.[1][2]
References
-
Harrison, S. D., et al. (1974).[2] Metabolism of 3-(2-dimethylaminoethyl)benzo[b]thiophene in vitro and in vivo in the rat. Drug Metabolism and Disposition.[2][3][4] Link
-
Tomaszewski, Z., et al. (1992).[2] Benzofuran bioisosteres of hallucinogenic tryptamines. Journal of Medicinal Chemistry. Link
-
Wermuth, C. G. (2011).[1][2] The Practice of Medicinal Chemistry: Bioisosterism. Academic Press.[1][2] (Standard text for bioisosteric principles).
-
Obach, R. S. (1999).[1][2] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[2][3][4] Link
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of 3-(2-Aminoethyl)-1-benzothiophen-5-ol
Executive Summary & Chemical Profile
3-(2-Aminoethyl)-1-benzothiophen-5-ol is a structural analog of serotonin (5-Hydroxytryptamine, 5-HT) where the indole nitrogen is replaced by a sulfur atom (benzothiophene core). Due to this structural similarity, it must be treated as a High-Potency Pharmacological Substance (HPPS) .
Standard organic waste protocols are insufficient. The presence of the benzothiophene ring requires specific thermal destruction methods to prevent environmental leaching and sulfur oxide (SOx) emissions, while its bioactivity mandates strict containment to prevent occupational exposure.
Chemical Identity & Properties
| Property | Detail | Operational Implication |
| Chemical Structure | Phenol + Benzothiophene + Ethylamine | Amphoteric (Acidic Phenol / Basic Amine).[1] |
| Bioactivity | Serotonin (5-HT) Receptor Ligand | Treat as Toxic. Potential neuroactive effects upon exposure. |
| Stability | Oxidation-prone (Phenol) | Incompatible with strong oxidizers; darkens on storage. |
| Solubility | DMSO, Methanol, Dilute Acid | Use polar solvents for decontamination. |
| Waste Class | Organic / Heterocyclic / Amine | DO NOT mix with oxidizers or acidic waste streams containing nitrites (risk of nitrosamine formation). |
Hazard Assessment (The "Why")
Effective disposal requires understanding the specific risks this molecule poses to the waste stream.
Bioactive Toxicity
As a 5-HT analog, this compound can interact with central nervous system receptors. It is not merely "chemical waste"; it is "pharmacological waste."
-
Risk: Accidental absorption (dermal/inhalation) during waste consolidation can cause systemic serotonergic effects.
-
Control: All waste containers must be labeled "BIOACTIVE" to alert downstream handlers.
Chemical Reactivity (Incompatibilities)
-
The Sulfur Ring: The benzothiophene sulfur is stable but can be oxidized. Incineration without scrubbers releases Sulfur Dioxide (
). -
The Amine: The primary amine group is basic. Mixing with acid chlorides, anhydrides, or strong acids will generate heat. Critical: Never mix with nitrosating agents (nitrites/nitrates) as this can form carcinogenic nitrosamines.
Waste Segregation & Compatibility[2]
Proper segregation is the first line of defense. This compound must NOT enter the general "Organic Solvent" stream if that stream is destined for fuel blending (low-temp incineration). It requires a dedicated stream for High-Temperature Incineration .
Diagram 1: Waste Stream Decision Logic
Figure 1: Decision logic for segregating benzothiophene derivatives. Note that regardless of the solvent, the destination is a "Toxic/Bioactive" stream to ensure high-temperature destruction.
Step-by-Step Disposal Protocol
Phase 1: Preparation & PPE
Objective: Prevent exposure during transfer.[2][3][4]
-
PPE: Nitrile gloves (double-gloved recommended), safety goggles, lab coat. Use a fume hood.
-
Vessel: Use High-Density Polyethylene (HDPE) or Amber Glass containers. Avoid metal cans due to potential phenol corrosion over long storage.
Phase 2: Solid Waste (Powder/Crystals)
Do not dissolve solids just for disposal; it increases volume and risk.
-
Containment: Place the solid substance into a screw-top jar or a heavy-duty clear zip-lock bag.
-
Secondary Containment: Place the first container into a second bag/jar ("Double-containment").
-
Labeling: Apply a hazardous waste tag.
-
Constituents: "3-(2-Aminoethyl)-1-benzothiophen-5-ol" (Do not use abbreviations).
-
Hazard Checkboxes: Toxic, Irritant.[5]
-
Note: Write "HIGH POTENCY / SULFUR CONTENT" in the comments section.
-
Phase 3: Liquid Waste (Mother Liquors/Solutions)
-
pH Check: Ensure the solution is not highly acidic or basic (pH 4-10 is ideal). Neutralize if necessary to prevent container degradation.
-
Consolidation: Pour into the appropriate carboy (Halogenated or Non-Halogenated).
-
Rinsing: Rinse the original flask with a small amount of Methanol or DMSO. Add this rinsate to the waste carboy. Do not wash the flask in the sink until triple-rinsed.
Phase 4: Final Disposition (The Logistics)
-
Method: Rotary Kiln Incineration.
-
Why: This method operates at >1000°C with secondary combustion chambers and gas scrubbers. It is the only method that guarantees the destruction of the benzothiophene ring and captures the resulting sulfur dioxide (
). -
Prohibited:
-
NO Drain Disposal (Aquatic toxicity risk).
-
NO Trash/Landfill (Leaching risk).
-
NO Fuel Blending (Insufficient temperature for complete destruction of bioactive heterocycles).
-
Emergency Procedures: Spill Response
In the event of a spill, speed and containment are critical to prevent the spread of bioactive dust or aerosols.
Diagram 2: Spill Response Loop
Figure 2: Closed-loop response for bioactive spills. The process ends with a review to prevent recurrence.
Specific Cleanup Decon Solution: For this compound, a simple water wipe is insufficient due to lipophilicity.
-
Primary Wipe: Methanol or Ethanol (solubilizes the organic).
-
Secondary Wipe: Mild soapy water (surfactant removes residue).
Regulatory Framework & Compliance
This protocol aligns with the following regulatory standards. Always verify with your local EHS officer.
-
RCRA (USA): While not explicitly listed as a P- or U-listed waste, it must be characterized by the generator.
-
Determination: If the waste exhibits toxicity (based on LD50 inference from analogs), it is a Characteristic Hazardous Waste .
-
Best Practice: Manage as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents), but dispose of via RCRA-permitted incineration facilities.
-
-
EPA (Environmental Protection Agency): Strict prohibition on "down-the-drain" disposal for bioactive heterocycles under the Clean Water Act.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[9] [Link]
-
PubChem. (n.d.). Compound Summary: Benzothiophene Derivatives. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard (HCS). United States Department of Labor. [Link]
-
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. download.basf.com [download.basf.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. fishersci.com [fishersci.com]
- 7. northboroughma.gov [northboroughma.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Read "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals" at NAP.edu [nationalacademies.org]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
